molecular formula C8H8BrNO3 B1281573 2-Amino-6-bromo-3-methoxybenzoic acid CAS No. 67303-48-4

2-Amino-6-bromo-3-methoxybenzoic acid

Katalognummer: B1281573
CAS-Nummer: 67303-48-4
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: HMCXJHVLOBBQJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromo-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-6-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXJHVLOBBQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501550
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67303-48-4
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67303-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67303-48-4

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in 2-Amino-6-bromo-3-methoxybenzoic acid. This document provides a consolidated overview of its chemical and physical properties, safety and handling information, and its emerging role in synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of an amino group, a bromine atom, and a methoxy group on the benzoic acid core imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 67303-48-4[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol
Appearance Light cream powder/solid[2]
Melting Point 181 - 186 °C[2]
Boiling Point 275 °C at 760 mmHg[2]
Solubility Soluble in DMSO
Storage Temperature Room temperature[1]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methoxy group protons. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carboxylic acid carbon, the aromatic carbons (some of which would show the effect of bromine and methoxy substitution), and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 2: GHS Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection
H335: May cause respiratory irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. A potential multi-step synthesis starting from a commercially available precursor is outlined below. This proposed pathway involves nitration, bromination, and reduction steps.

G cluster_synthesis Proposed Synthetic Pathway 3-Methoxybenzoic_acid 3-Methoxybenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 3-Methoxybenzoic_acid->Nitration 2-Nitro-3-methoxybenzoic_acid 2-Nitro-3-methoxybenzoic Acid Nitration->2-Nitro-3-methoxybenzoic_acid Bromination Bromination (Br₂, FeBr₃) 2-Nitro-3-methoxybenzoic_acid->Bromination 6-Bromo-2-nitro-3-methoxybenzoic_acid 6-Bromo-2-nitro-3-methoxybenzoic Acid Bromination->6-Bromo-2-nitro-3-methoxybenzoic_acid Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) 6-Bromo-2-nitro-3-methoxybenzoic_acid->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic route for this compound.

Detailed Steps:

  • Nitration of 3-Methoxybenzoic Acid: 3-Methoxybenzoic acid would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The methoxy group is ortho-, para-directing, and the carboxylic acid is meta-directing. The position of nitration would need to be carefully controlled and the desired isomer separated.

  • Bromination of the Nitro Intermediate: The resulting nitro-methoxybenzoic acid would then be subjected to bromination. The directing effects of the existing substituents would guide the position of the incoming bromine atom.

  • Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).

Note: This is a proposed synthetic pathway and would require experimental optimization of reaction conditions, purification methods, and characterization of intermediates.

Use in Heterocyclic Synthesis: A General Workflow

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The amino and carboxylic acid functionalities allow for the construction of fused ring systems. A general workflow for its use in the synthesis of quinazolinones, a class of compounds with diverse pharmacological activities, is depicted below.

G cluster_heterocyclic General Workflow for Quinazolinone Synthesis Start 2-Amino-6-bromo-3- methoxybenzoic Acid Acylation N-Acylation (e.g., Acetic Anhydride) Start->Acylation Intermediate N-Acyl Intermediate Acylation->Intermediate Cyclization Cyclization with Ammonia or primary amine Intermediate->Cyclization Product Substituted Quinazolinone Cyclization->Product

Caption: General workflow for the synthesis of quinazolinones.

Experimental Considerations:

  • N-Acylation: The amino group of this compound can be acylated using an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

  • Cyclization: The resulting N-acyl intermediate can then be cyclized by treatment with ammonia or a primary amine to form the quinazolinone ring system. The reaction conditions for cyclization, such as temperature and solvent, would need to be optimized.

Applications in Drug Discovery and Medicinal Chemistry

The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the amino group can be a key site for forming amide or sulfonamide linkages, while the bromine atom can participate in cross-coupling reactions to introduce further complexity. The carboxylic acid can be converted to esters or amides, and the methoxy group can influence the compound's pharmacokinetic properties.

Given the prevalence of substituted benzoic acid motifs in kinase inhibitors, it is plausible that derivatives of this compound could be investigated as potential inhibitors of various protein kinases involved in signaling pathways that are dysregulated in diseases such as cancer.

G cluster_drug_discovery Role in Drug Discovery Scaffold This compound Derivatization Chemical Derivatization Scaffold->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Signaling Potential Target: Kinase Signaling Pathways Screening->Signaling Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical relationship in a drug discovery context.

This logical flow illustrates how this compound can serve as a starting point for a drug discovery campaign. By systematically modifying its structure, a library of analogs can be generated and screened for biological activity against specific targets, such as protein kinases. Promising "hit" compounds can then undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of a drug candidate. The investigation of such compounds could shed light on their interaction with and modulation of key cellular signaling pathways.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No: 67303-48-4), a substituted anthranilic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document consolidates information from chemical supplier databases, analogous chemical structures, and predictive models to serve as a valuable resource. It covers the compound's identity, physicochemical properties, proposed synthetic methodologies, expected spectral characteristics, and potential for biological activity based on structurally related molecules. This guide is intended to facilitate further research and application of this compound in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid framework, makes it a potentially valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 67303-48-4[1][2][3][4]
Molecular Formula C₈H₈BrNO₃[4]
Molecular Weight 246.06 g/mol [4]
Canonical SMILES COC1=C(C=C(C(=C1)Br)N)C(=O)O[4]
MDL Number MFCD12784851[4]

Table 2: Predicted and Inferred Physicochemical Properties of this compound

PropertyPredicted/Inferred ValueNotes and Source
Melting Point Not available.Data for the related compound 2-Amino-3-bromobenzoic acid is 174-178 °C.[5]
Boiling Point Not available.
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from general solubility of similar benzoic acid derivatives.[6]
pKa Not available.
LogP Not available.
Appearance Likely a solid, crystalline powder.Based on the appearance of similar compounds.[6]

Synthesis and Experimental Protocols

One possible synthetic approach could involve the bromination of 2-amino-3-methoxybenzoic acid. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve bromination at the 6-position.

Proposed Synthesis Workflow

Below is a conceptual workflow for a potential synthesis of this compound.

G start Start with 2-Amino-3-methoxybenzoic acid bromination Bromination (e.g., NBS in DMF) start->bromination workup Aqueous Workup and Precipitation bromination->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Bromination of an Activated Aromatic Ring (Adapted from similar syntheses) [6][7]

  • Materials:

    • Starting Material (e.g., 2-Amino-3-methoxybenzoic acid)

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Filtration apparatus

    • Drying oven

  • Procedure:

    • Dissolve the starting amino-methoxybenzoic acid derivative in an appropriate solvent such as DMF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC is recommended).

    • Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Spectral Data and Characterization

No experimental spectra for this compound were found. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectral Data for this compound

TechniquePredicted Peaks and Features
¹H NMR -COOH: A broad singlet in the region of 10-13 ppm.Aromatic Protons: Two singlets or doublets in the aromatic region (approx. 6.5-8.0 ppm).-OCH₃: A singlet around 3.8-4.0 ppm, integrating to 3 protons.-NH₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR C=O (Carboxylic Acid): A signal in the range of 165-175 ppm.Aromatic Carbons: Six distinct signals in the region of 100-160 ppm. The carbons attached to the bromine, amino, and methoxy groups will show characteristic shifts.-OCH₃ Carbon: A signal around 55-60 ppm.
IR Spectroscopy O-H (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.N-H (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹.C=O (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.C-O (Methoxy): A strong absorption in the 1200-1300 cm⁻¹ region.C-Br: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (246.06), with a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately a 1:1 ratio).Fragmentation: Loss of H₂O, COOH, and CH₃ are expected fragmentation pathways.

Biological Activity and Applications in Drug Development

Direct experimental data on the biological activity of this compound is not available in the public domain. However, the structural motifs present in this molecule are found in various biologically active compounds. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The specific substitution pattern of this compound suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents.

A patent has indicated the use of this compound in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, suggesting its potential utility in developing treatments for neurological disorders.[10]

Logical Relationship for Predicting Biological Activity

The potential biological activities of this compound can be inferred from the known activities of its structural analogues.

G target This compound sub1 Benzoic Acid Derivatives target->sub1 sub2 Substituted Anilines target->sub2 sub3 Brominated Aromatics target->sub3 act1 Antimicrobial Activity sub1->act1 act2 Anti-inflammatory Activity sub1->act2 act4 Anticancer Potential sub1->act4 sub2->act2 sub2->act4 sub3->act1 act3 Enzyme Inhibition (e.g., COMT) sub3->act3

Caption: Inferred potential biological activities based on structural motifs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological functions and therapeutic potential of this compound and its derivatives.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and predictive methodologies. The proposed synthetic routes and expected spectral data offer a starting point for researchers interested in working with this molecule. Further experimental investigation is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

Structure Elucidation of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide integrates predicted spectroscopic data with established analytical methodologies to serve as a valuable resource for researchers. It outlines a proposed synthetic route, detailed protocols for characterization, and a general workflow for structural verification. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of this class of compounds in drug discovery.

Introduction

This compound is a substituted anthranilic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for more complex molecules. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the purity and identity of synthesized compounds. This guide provides a foundational framework for the synthesis and characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Note that some values are estimated based on computational models due to the absence of published experimental data.

PropertyValueSource
IUPAC Name This compound---
CAS Number 67303-48-4[1]
Molecular Formula C₈H₈BrNO₃Calculated
Molecular Weight 246.06 g/mol Calculated
Appearance Predicted: White to off-white solid---
Melting Point Not available---
Boiling Point Predicted: Decomposes before boiling---
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol---

Proposed Synthesis

A plausible synthetic route for this compound starts from 2-amino-3-methoxybenzoic acid. The proposed two-step synthesis involves nitration followed by bromination and subsequent reduction of the nitro group.

Detailed Experimental Protocol

Step 1: Nitration of 2-amino-3-methoxybenzoic acid

  • In a 250 mL round-bottom flask, dissolve 10 g of 2-amino-3-methoxybenzoic acid in 50 mL of concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and then dry to obtain 2-amino-3-methoxy-6-nitrobenzoic acid.

Step 2: Sandmeyer Reaction for Bromination

  • Suspend the dried 2-amino-3-methoxy-6-nitrobenzoic acid in a mixture of HBr and water.

  • Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise.

  • In a separate flask, prepare a solution of cuprous bromide in HBr.

  • Slowly add the diazonium salt solution to the cuprous bromide solution.

  • Warm the reaction mixture to room temperature and then heat to 50-60°C until the evolution of nitrogen ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium bicarbonate solution, followed by water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2-bromo-3-methoxy-6-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-bromo-3-methoxy-6-nitrobenzoic acid in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation

The definitive identification of the synthesized compound requires a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Due to the lack of available experimental spectra, predicted data is provided below. These predictions are based on computational models and analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d, J ≈ 8.0 Hz1HH-5
~6.80d, J ≈ 8.0 Hz1HH-4
~5.50br s2H-NH₂
~3.85s3H-OCH₃
~12.50br s1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~148.0C-3
~140.0C-2
~125.0C-5
~115.0C-4
~110.0C-1
~105.0C-6
~56.0-OCH₃

Table 4: Predicted Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3300N-HAsymmetric & Symmetric Stretch
3300-2500O-HStretch (broad, from COOH)
1700-1680C=OStretch (from COOH)
1620-1580N-HBend
1600-1450C=CAromatic Ring Stretch
1250-1200C-OAsymmetric Stretch (aryl ether)
1050-1000C-OSymmetric Stretch (aryl ether)
800-600C-BrStretch

Visualizations

Chemical Structure

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification Synthesis Proposed Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Determine Connectivity Purification->NMR Data_Analysis Data Interpretation & Comparison with Predicted Spectra MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Final_Structure Structure Elucitated Data_Analysis->Final_Structure G cluster_cell Target Cell Molecule This compound (or other bioactive derivative) Receptor Cell Surface Receptor / Intracellular Target Molecule->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Downregulation Cellular_Response Cellular Response (e.g., Reduced Inflammation) Gene_Expression->Cellular_Response

References

Molecular Weight of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the molecular weight of 2-Amino-6-bromo-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

The molecular weight of this compound is a fundamental property for researchers engaged in chemical synthesis and analysis. Precise molecular weight is crucial for stoichiometric calculations in reactions, preparation of solutions with specific molar concentrations, and for the characterization of synthesized compounds.

Calculation of Molecular Weight

The molecular weight is determined from the compound's molecular formula, which is C₈H₈BrNO₃. The calculation involves summing the atomic weights of each constituent atom.

The atomic weights used for this calculation are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The contribution of each element to the total molecular weight is detailed in the table below.

ElementSymbolQuantityAtomic Weight (u)Total Weight (u)
CarbonC812.01196.088
HydrogenH81.0088.064
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO315.99947.997
Total 246.06

The calculated molecular weight of this compound is 246.06 g/mol .

Logical Framework for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry, grounded in the compound's elemental composition.

A Identify Chemical Compound (this compound) B Determine Molecular Formula (C8H8BrNO3) A->B C Identify Constituent Elements (C, H, Br, N, O) B->C D Obtain Standard Atomic Weights C->D E Calculate Total Molecular Weight (Sum of Atomic Weights) D->E F Final Molecular Weight (246.06 g/mol) E->F

Caption: Workflow for calculating the molecular weight of a chemical compound.

Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the absence of a directly published synthesis route, this guide outlines a plausible multi-step pathway derived from established organic chemistry principles and analogous reactions reported in the scientific literature. Detailed experimental protocols and quantitative data from similar transformations are provided to facilitate laboratory investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a five-step process commencing with the commercially available starting material, 3-methoxybenzoic acid. The pathway involves nitration, reduction of the nitro group, protection of the resulting amino group, regioselective bromination, and final deprotection to yield the target compound.

Synthesis_Pathway A 3-Methoxybenzoic Acid B 3-Methoxy-2-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 2-Amino-3-methoxybenzoic Acid B->C Reduction (e.g., Fe, NH4Cl) D 2-Acetamido-3-methoxybenzoic Acid C->D N-Acetylation (Acetic Anhydride) E 2-Acetamido-6-bromo-3- methoxybenzoic Acid D->E Bromination (e.g., NBS) F 2-Amino-6-bromo-3- methoxybenzoic Acid E->F Deprotection (Acid or Base Hydrolysis)

Caption: Proposed synthesis of this compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are adapted from established methods for similar transformations.

Step 1: Nitration of 3-Methoxybenzoic Acid

The initial step involves the nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid. The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration is expected to occur primarily at the 2 and 6 positions.

Reaction: 3-Methoxybenzoic Acid + HNO₃/H₂SO₄ → 3-Methoxy-2-nitrobenzoic Acid

Experimental Protocol (Adapted from the nitration of benzoic acid):

  • In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid while maintaining the temperature below 5°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at a low temperature for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallization from a suitable solvent, such as aqueous ethanol, may be necessary for purification.

Quantitative Data for Analogous Nitration Reactions:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidHNO₃, H₂SO₄< 151~80General Organic Chemistry
4-Alkoxybenzoic Acid40-80% HNO₃30-100Not specifiedHigh[1]
m-Methoxycinnamic AcidHNO₃ (d 1.48)00.25Not specified[2]
Step 2: Reduction of 3-Methoxy-2-nitrobenzoic Acid

The nitro group of 3-methoxy-2-nitrobenzoic acid is reduced to an amino group to yield 2-amino-3-methoxybenzoic acid.

Reaction: 3-Methoxy-2-nitrobenzoic Acid + Reducing Agent → 2-Amino-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the reduction of nitrobenzoic acids):

  • To a solution of 3-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., methanol/water mixture), add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization.

Quantitative Data for Analogous Reduction Reactions:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Nitrobenzoic AcidHydrazine glyoxylate, Zn powderRoom Temp270
4-Nitrobenzoic AcidSn, HClNot specifiedNot specifiedNot specified[3]
Nitrobenzoic acid derivativeHydrazine hydrate, Raney-Ni60-90Not specifiedHigh[4]
Step 3: N-Acetylation of 2-Amino-3-methoxybenzoic Acid

The amino group of 2-amino-3-methoxybenzoic acid is protected as an acetamide to prevent side reactions in the subsequent bromination step.

Reaction: 2-Amino-3-methoxybenzoic Acid + Acetic Anhydride → 2-Acetamido-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the N-acetylation of aniline):

  • Dissolve 2-amino-3-methoxybenzoic acid in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture gently for a short period (e.g., 30 minutes).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data for Analogous N-Acetylation Reactions:

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
AnilineAcetic AnhydrideWater, HCl, Sodium Acetate50Not specified[5]
4-Amino-3-bromobenzoic acidAcetic AnhydridePyridine0 to Room TempHigh[6]
Step 4: Bromination of 2-Acetamido-3-methoxybenzoic Acid

This step aims to regioselectively introduce a bromine atom at the 6-position of the aromatic ring. The acetamido and methoxy groups are both ortho, para-directing. The 6-position is para to the methoxy group and meta to the acetamido group, making it a likely position for electrophilic substitution.

Reaction: 2-Acetamido-3-methoxybenzoic Acid + Brominating Agent → 2-Acetamido-6-bromo-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the bromination of substituted benzoic acids):

  • Dissolve 2-acetamido-3-methoxybenzoic acid in a suitable solvent, such as acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

  • A catalytic amount of a Lewis acid (e.g., FeBr₃) may be required.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with a solution of sodium thiosulfate to remove any unreacted bromine, and then with water.

  • Dry the product. Further purification may be achieved by recrystallization.

Quantitative Data for Analogous Bromination Reactions:

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
m-methoxybenzoic acidN-bromosuccinimide, H₂SO₄Chloroform25-3092.7[7]
Step 5: Deprotection of 2-Acetamido-6-bromo-3-methoxybenzoic Acid

The final step is the hydrolysis of the acetamido group to reveal the free amino group, yielding the target molecule.

Reaction: 2-Acetamido-6-bromo-3-methoxybenzoic Acid + H₂O/H⁺ or OH⁻ → this compound

Experimental Protocol (Acidic Hydrolysis):

  • Suspend 2-acetamido-6-bromo-3-methoxybenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data for Analogous Deprotection Reactions:

Substrate TypeReagentsConditionsReaction Time (h)YieldReference
AcetanilideThionyl chloride, Pyridine1,2-dichloroethane, ambient temp.4Good[8]
Secondary AcetamidesStrong acid (e.g., HCl)EtOH/H₂O, refluxNot specifiedNot specified[9]
Secondary AcetamidesHydroxide base (e.g., KOH)EtOH/H₂O, refluxNot specifiedNot specified[9]

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the proposed synthesis, highlighting the transformation of functional groups at each stage.

Workflow start Start: 3-Methoxybenzoic Acid step1 Step 1: Nitration Add -NO2 group at C2 start->step1 intermediate1 Intermediate: 3-Methoxy-2-nitrobenzoic Acid step1->intermediate1 step2 Step 2: Reduction Convert -NO2 to -NH2 intermediate1->step2 intermediate2 Intermediate: 2-Amino-3-methoxybenzoic Acid step2->intermediate2 step3 Step 3: Protection Convert -NH2 to -NHAc intermediate2->step3 intermediate3 Intermediate: 2-Acetamido-3-methoxybenzoic Acid step3->intermediate3 step4 Step 4: Bromination Add -Br group at C6 intermediate3->step4 intermediate4 Intermediate: 2-Acetamido-6-bromo-3-methoxybenzoic Acid step4->intermediate4 step5 Step 5: Deprotection Convert -NHAc to -NH2 intermediate4->step5 end Final Product: 2-Amino-6-bromo-3- methoxybenzoic Acid step5->end

Caption: Logical workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to 2-Amino-6-bromo-3-methoxybenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document consolidates information on its synthesis, chemical properties, and potential biological activities by drawing parallels with closely related compounds and established chemical principles.

Chemical Properties and Data

This compound is a multifaceted molecule with potential for diverse chemical modifications. Its structure, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid scaffold, makes it a valuable intermediate for the synthesis of more complex chemical entities.

PropertyValueSource
CAS Number 67303-48-4[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Off-white to pale yellow powderCommercially available
Storage Temperature Room Temperature[1]

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the functionalization of anthranilic acid derivatives. The most likely approach involves the regioselective bromination of the precursor 2-Amino-3-methoxybenzoic acid. The amino and methoxy groups are ortho-, para-directing, and the steric hindrance from the carboxylic acid and methoxy group would likely direct the bromine to the 6-position.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Bromination cluster_product Final Product 2-Amino-3-methoxybenzoic_acid 2-Amino-3-methoxybenzoic acid Reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 2-Amino-3-methoxybenzoic_acid->Reagents Reaction Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Bromination of 2-Amino-3-methoxybenzoic acid

This protocol is a generalized procedure based on common bromination techniques for aromatic compounds. Optimization of reaction conditions would be necessary.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activities of this compound have not been extensively reported, the anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of anthranilic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Role as a Precursor for Kinase Inhibitors

Substituted anthranilic acids are key building blocks in the synthesis of various kinase inhibitors. Notably, they are precursors to paullones, a class of compounds known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Signaling_Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) Receptors->CDK_Cyclin Activation Cell_Cycle Cell Cycle Progression (G1 -> S -> G2 -> M) CDK_Cyclin->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Paullone_Analog Paullone Analog (Derived from 2-Amino-6-bromo- 3-methoxybenzoic acid) Paullone_Analog->CDK_Cyclin Inhibition

Caption: Potential mechanism of action for paullone analogs.

The synthesis of paullones often involves a Fischer indole synthesis, where a substituted phenylhydrazine is reacted with a cyclic ketone.[3] this compound could serve as a starting material for the synthesis of novel paullone analogs, with the bromo and methoxy substituents potentially influencing their potency and selectivity as kinase inhibitors.

Other Potential Biological Activities
  • Anti-inflammatory Activity: Many anthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the title compound could lead to novel anti-inflammatory agents.

  • Antimicrobial Activity: Halogenated anthranilic acids and their derivatives have been investigated as inhibitors of bacterial communication systems known as quorum sensing.[4] This suggests that this compound could be a scaffold for the development of new antibacterial agents.

  • Fluorescent Probes: Substituted anthranilic acids have been explored as environmentally sensitive fluorescent probes for detecting cancer cells.[5] The electronic properties imparted by the bromo and methoxy groups might yield interesting photophysical properties for such applications.

Future Directions

The unique substitution pattern of this compound makes it an intriguing candidate for further investigation. Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).

  • Screening for biological activities, particularly as a kinase inhibitor and antimicrobial agent.

  • Synthesis of a library of derivatives to establish structure-activity relationships.

This technical guide provides a foundational understanding of this compound for researchers in the pharmaceutical and chemical sciences. While direct data is sparse, the information compiled from related compounds highlights its potential as a valuable building block for the discovery of new therapeutic agents.

References

The Enigmatic Origins and Synthetic Approaches of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. Despite its utility, the specific details of its initial discovery and the history of its synthesis are not well-documented in readily accessible scientific literature. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a plausible synthetic pathway based on established chemical principles. Detailed experimental protocols, data tables, and workflow visualizations are presented to assist researchers in its preparation and application.

Introduction

Substituted anthranilic acids are a critical class of intermediates in the pharmaceutical and chemical industries. The strategic placement of various functional groups on the anthranilic acid core allows for the synthesis of a diverse array of complex molecules, including quinazolinones, acridones, and other heterocyclic systems that form the basis of numerous therapeutic agents. This compound (CAS No. 67303-48-4) is one such derivative, offering multiple reactive sites for further chemical transformations. Its utility has been noted in patent literature as a precursor for the synthesis of COMT (Catechol-O-methyltransferase) inhibitors.

While a definitive historical account of its first synthesis is elusive in published scientific journals, its structure suggests a synthetic route accessible through standard organic transformations. This guide will therefore focus on a logical and scientifically sound proposed synthesis, providing detailed experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 67303-48-4
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported in literature
Boiling Point Not reported in literature
Solubility Soluble in many organic solvents

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible multi-step synthesis is outlined below, commencing from 3-methoxyaniline. This pathway involves a sequence of protection, bromination, nitration, and reduction steps.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis and Oxidation cluster_4 Step 5: Reduction A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(3-methoxyphenyl)acetamide D N-(2-bromo-5-methoxyphenyl)acetamide C->D N-Bromosuccinimide, Acetic Acid E N-(2-bromo-5-methoxyphenyl)acetamide F N-(2-bromo-4-nitro-5-methoxyphenyl)acetamide E->F HNO3, H2SO4 G N-(2-bromo-4-nitro-5-methoxyphenyl)acetamide H 2-Bromo-4-nitro-5-methoxybenzoic acid G->H KMnO4, NaOH (aq) I 2-Bromo-4-nitro-5-methoxybenzoic acid J This compound I->J Fe, HCl or SnCl2, HCl G start Start: 3-Methoxyaniline step1 Step 1: Acetylation start->step1 step2 Step 2: Bromination step1->step2 step3 Step 3: Nitration step2->step3 step4 Step 4: Hydrolysis & Oxidation step3->step4 step5 Step 5: Reduction step4->step5 purification Purification: Recrystallization/ Chromatography step5->purification end End Product: This compound purification->end

Spectroscopic Profile of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectroscopic data for 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4). Due to the limited publicly available experimental spectra for this specific compound, this guide combines the single piece of located mass spectrometry data with predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry Data
ParameterValueSource
Ionization ModeElectrospray Ionization (ESI), NegativePatent Data
Mass-to-Charge Ratio (m/z)252.9, 254.9 [M-H]⁻[1]

Note: The two observed m/z values are due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Predicted ¹H NMR Spectral Data

No experimental ¹H NMR data for this compound was found in the public domain. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.5 - 7.5Doublet
Aromatic CH6.5 - 7.5Doublet
-OCH₃~3.9Singlet
-NH₂4.5 - 5.5 (broad)Singlet
-COOH10.0 - 13.0 (broad)Singlet
Predicted ¹³C NMR Spectral Data

No experimental ¹³C NMR data for this compound was found in the public domain. The following are predicted chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
Aromatic C-NH₂140 - 150
Aromatic C-O150 - 160
Aromatic C-Br110 - 120
Aromatic CH115 - 130
Aromatic C (quaternary)120 - 140
-OCH₃55 - 65
Predicted FT-IR Spectral Data

No experimental FT-IR data for this compound was found in the public domain. The following are predicted characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Methoxy)1000 - 1300Strong
C-Br Stretch500 - 600Medium

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; if not, the solution can be filtered to remove any undissolved solids.[2]

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • A standard one-pulse experiment is typically used.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-15 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width is used to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • For compounds up to approximately 350 Daltons, a 30° pulse and a 4-second acquisition time with no relaxation delay is a recommended starting point.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Sample (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[1]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

  • Instrumentation: The analysis is performed using an FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean, empty sample compartment is recorded.

    • The salt plate with the sample film is placed in the sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • If the signal intensity is too low, more solution can be added to the plate and the solvent evaporated. If the intensity is too high, the plate should be cleaned and a more dilute solution used.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Procedure for ESI-MS:

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving it in an organic solvent such as methanol, acetonitrile, or a mixture with water, to a concentration of approximately 1 mg/mL.[5][6]

    • From the stock solution, prepare a dilute solution for analysis, typically in the range of 10-100 µg/mL, using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).[6]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[5][6] High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[5][6]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • The prepared sample solution is infused into the ESI source at a constant flow rate.

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve a stable ion signal.

    • Mass spectra are acquired in the appropriate mode (positive or negative ion) over a relevant mass range. For this compound, the molecular weight is approximately 246 g/mol , so a scan range of m/z 100-500 would be appropriate.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid_Sample Solid Sample of This compound Dissolution Dissolution in Appropriate Solvent Solid_Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR FT-IR Spectroscopy Dissolution->IR Volatile Solvent MS Mass Spectrometry (ESI-MS) Dissolution->MS MS-compatible Solvent Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Structure Verified Chemical Structure Structure_Elucidation->Final_Structure Combined Analysis Functional_Group_ID->Final_Structure Combined Analysis MW_Confirmation->Final_Structure Combined Analysis

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Synthesis_Pathway Start Starting Material (e.g., Substituted Anisole) Intermediate This compound (Intermediate) Start->Intermediate Multi-step Synthesis Final_Product COMT Inhibitors (Final Product) Intermediate->Final_Product Further Synthetic Steps (e.g., Amide Coupling)

Caption: Role of the target compound as an intermediate in COMT inhibitor synthesis.

References

Navigating the Unknown: A Technical Safety and Hazard Guide for 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 2-Amino-6-bromo-3-methoxybenzoic acid (CAS RN: 67303-48-4). It is intended for use by trained professionals in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous. All handling and experimental procedures should be conducted based on a thorough risk assessment and in accordance with institutional and national safety guidelines.

Introduction

This compound is a substituted benzoic acid derivative. Compounds of this class are common building blocks in organic synthesis and drug discovery. Due to its novelty and limited commercial availability, comprehensive safety and toxicological data for this specific compound are not publicly available. This guide synthesizes the limited available information and provides a framework for its safe handling based on the precautionary principle and the known hazards of structurally related compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier data and may not have been independently verified.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 67303-48-4ChemicalBook[1]
Molecular Formula C₈H₈BrNO₃BLD Pharm[2]
Molecular Weight 246.06 g/mol BLD Pharm[2]
Appearance No data available-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-
Storage Temperature Room temperature, under inert atmosphere, in a dark placeBLD Pharm[2]

Hazard Identification and Classification

As of the date of this guide, no specific toxicological studies for this compound have been published. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has not been officially applied to this substance due to the lack of data.

However, based on the hazards associated with other substituted benzoic acids, a conservative approach to hazard identification is warranted. Table 2 outlines the potential hazards, drawing parallels from structurally similar compounds. It is crucial to treat these as unverified potential hazards until empirical data becomes available.

Table 2: GHS Hazard Classification and Potential Hazards

Hazard ClassGHS CategoryOfficial ClassificationPotential Hazard Based on Structural Analogs
Acute Toxicity (Oral) No data availableNo data availableMay be harmful if swallowed.
Acute Toxicity (Dermal) No data availableNo data availableMay be harmful in contact with skin.
Acute Toxicity (Inhalation) No data availableNo data availableMay be harmful if inhaled.
Skin Corrosion/Irritation No data availableNo data availableMay cause skin irritation.
Serious Eye Damage/Irritation No data availableNo data availableMay cause serious eye irritation or damage.
Respiratory or Skin Sensitization No data availableNo data availableMay cause an allergic skin reaction or respiratory irritation.
Germ Cell Mutagenicity No data availableNo data availableUnknown.
Carcinogenicity No data availableNo data availableUnknown.
Reproductive Toxicity No data availableNo data availableUnknown.
Specific Target Organ Toxicity (Single Exposure) No data availableNo data availableMay cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data availableUnknown.
Aspiration Hazard No data availableNo data availableNot applicable (solid).

Handling, Storage, and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent safety precautions are mandatory. The following recommendations are based on standard best practices for handling research chemicals with unknown hazards.

Table 3: Recommended Handling, Storage, and PPE

AspectRecommendation
Engineering Controls - All handling of the solid and its solutions should be conducted in a certified chemical fume hood. - Ensure adequate ventilation in storage areas.
Personal Protective Equipment (PPE) - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. - Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents. - Skin and Body Protection: A standard laboratory coat. Consider a chemically resistant apron for larger quantities. - Respiratory Protection: Not typically required when handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Hygiene Measures - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory.
Storage - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. - Store in a dark place, under an inert atmosphere as recommended by suppliers.[2]
Spill Procedures - Treat all spills as major spills. - Evacuate the area and prevent entry. - Wear appropriate PPE. - For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. - For solutions, absorb with an inert material and place in a sealed container for disposal.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain.

Experimental Protocols and Workflows

Due to the absence of specific safety studies, this guide provides logical workflows for handling chemicals with unknown hazards.

Risk Assessment and Handling Workflow

The following diagram illustrates a recommended workflow for risk assessment and handling of this compound.

G start Start: New Experiment with This compound assess_hazards 1. Assess Hazards - Review this guide and any available SDS. - Identify data gaps (e.g., toxicity). - Assume potential for harm. start->assess_hazards hierarchy 2. Apply Hierarchy of Controls - Can the chemical be substituted? - Can the experiment be enclosed? assess_hazards->hierarchy develop_sop 3. Develop Standard Operating Procedure (SOP) - Detail all steps, including quantities and concentrations. - Specify engineering controls (fume hood). - List required PPE. hierarchy->develop_sop pre_experiment_check 4. Pre-Experiment Check - Ensure fume hood is certified. - Verify availability and condition of PPE. - Locate emergency equipment (spill kit, safety shower). develop_sop->pre_experiment_check conduct_experiment 5. Conduct Experiment - Follow the SOP strictly. - Minimize quantities used. - Observe for any unexpected reactions. pre_experiment_check->conduct_experiment waste_disposal 6. Waste Disposal - Segregate and label all waste streams. - Dispose of according to institutional protocols. conduct_experiment->waste_disposal document 7. Document - Record all experimental details and observations. - Note any safety-related incidents or near-misses. waste_disposal->document end End document->end

Caption: Risk Assessment and Handling Workflow for a Chemical with Unknown Hazards.

Hierarchy of Controls

The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes safety measures from most to least effective.[3][4][5] This logical framework should be applied when planning any experiment with this compound.

G cluster_0 Hierarchy of Controls (Most to Least Effective) elimination Elimination Remove the hazard entirely. substitution Substitution Replace with a less hazardous substance. engineering Engineering Controls Isolate people from the hazard (e.g., fume hood). administrative Administrative Controls Change the way people work (e.g., SOPs, training). ppe Personal Protective Equipment (PPE) Protect the worker with personal equipment (e.g., gloves, goggles).

Caption: The Hierarchy of Controls for Laboratory Safety.

Conclusion

The current body of knowledge on the safety and hazards of this compound is insufficient to make a definitive risk assessment. Therefore, a conservative and cautious approach is essential. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and implement stringent safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment. Adherence to the principles of the hierarchy of controls and the development of detailed standard operating procedures are paramount to ensuring a safe laboratory environment when working with this and other novel chemical entities.

References

physical and chemical properties of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4). Due to the limited availability of direct experimental data for this specific compound, this document consolidates known information and provides predicted data based on analogous chemical structures. It includes a proposed synthetic pathway, predicted spectral data, and a discussion of potential biological activities based on related aminobenzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of amino, bromo, and methoxy functional groups on the benzoic acid core suggests its potential as a versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

Physical Properties

A summary of the available and predicted physical properties of this compound is presented in Table 1.

PropertyValueSource/Method
CAS Number 67303-48-4Chemical Abstracts Service
Molecular Formula C₈H₈BrNO₃-
Molecular Weight 246.06 g/mol -
Melting Point 200-202 °CExperimental
Boiling Point 371.1 ± 42.0 °CPredicted
Solubility Moderately soluble in organic solvents; limited solubility in water.Qualitative
pKa ~3-4Predicted (based on benzoic acid and substituted analogues)
Chemical Identifiers
IdentifierValue
IUPAC Name This compound
SMILES COC1=C(C(=O)O)C(Br)=CC=C1N
InChI InChI=1S/C8H8BrNO3/c1-12-6-4(9)2-3-5(10)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12)

Experimental Protocols

Proposed Synthesis of this compound

Synthetic Pathway A 3-Methoxybenzoic Acid B 2-Bromo-3-methoxybenzoic Acid A->B Br₂, FeBr₃ C 2-Bromo-3-methoxy-6-nitrobenzoic Acid B->C HNO₃, H₂SO₄ D This compound C->D Fe, HCl or H₂, Pd/C

A proposed synthetic pathway for this compound.

Step 1: Bromination of 3-Methoxybenzoic Acid

  • Reaction: 3-Methoxybenzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to yield 2-Bromo-3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while bromination could occur at multiple positions, the 2-position is sterically accessible.

  • Protocol: To a solution of 3-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of FeBr₃. Slowly add a stoichiometric amount of bromine at room temperature. The reaction mixture is then stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted, dried, and purified by recrystallization or column chromatography.

Step 2: Nitration of 2-Bromo-3-methoxybenzoic Acid

  • Reaction: The resulting 2-Bromo-3-methoxybenzoic acid is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group at the 6-position, yielding 2-Bromo-3-methoxy-6-nitrobenzoic acid. The directing effects of the existing substituents (bromo, methoxy, and carboxylic acid) will influence the position of nitration.

  • Protocol: Cool a solution of 2-Bromo-3-methoxybenzoic acid in concentrated sulfuric acid in an ice bath. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining a low temperature. After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro group of 2-Bromo-3-methoxy-6-nitrobenzoic acid is reduced to an amino group to give the final product, this compound.

  • Protocol: A common method for this reduction is the use of a metal catalyst, such as iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. For the former, the nitro compound is heated with iron powder in a mixture of ethanol and aqueous HCl. After the reaction is complete, the mixture is filtered to remove iron salts, and the product is isolated from the filtrate by extraction and purification.

General Protocol for Spectral Analysis

The following are general procedures for obtaining the spectral data presented in the subsequent section.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A general workflow for the spectral analysis of an organic compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained using a spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): A mass spectrum would be acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI). The data would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Spectral Data (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectral characteristics based on the analysis of its structure and data from similar compounds.

¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1H-COOH
~7.0-7.5Doublet1HAromatic H
~6.5-7.0Doublet1HAromatic H
~5.0-6.0Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃
¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would exhibit 8 distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
>165C=O (Carboxylic acid)
~150-160C-OCH₃
~140-150C-NH₂
~110-135Aromatic C-H
~100-110C-Br
~55-60-OCH₃
FT-IR Spectrum

The FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchAmino (-NH₂)
3300-2500O-H StretchCarboxylic acid (-COOH)
~1700C=O StretchCarboxylic acid (-COOH)
~1600, ~1475C=C StretchAromatic Ring
~1250C-O StretchAryl ether (-OCH₃)
~700-550C-Br StretchBromo group (-Br)
Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 245 and 247 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and potentially the methoxy group (-OCH₃, M-31).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of aminobenzoic acid derivatives has been investigated for a range of pharmacological activities.

Potential_Biological_Activities cluster_activities Potential Biological Activities Compound This compound (and related derivatives) Antimicrobial Antimicrobial Compound->Antimicrobial Anticancer Anticancer Compound->Anticancer AntiInflammatory Anti-inflammatory Compound->AntiInflammatory EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition

Potential biological activities of aminobenzoic acid derivatives.
  • Antimicrobial Activity: Aminobenzoic acid derivatives have been explored for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential metabolic pathways in microorganisms.

  • Anticancer Activity: Some substituted aminobenzoic acids have demonstrated cytotoxic effects against various cancer cell lines. Their mode of action may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. For instance, a patent mentions its use in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.

It is important to emphasize that these are potential areas of biological activity based on related compounds, and experimental validation is required to determine the specific biological profile of this compound.

Conclusion

This compound is a multifaceted organic compound with potential applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known physical properties and has offered predicted spectral data and a plausible synthetic route to aid researchers in their work with this molecule. While its specific biological activities remain to be elucidated, the broader family of aminobenzoic acid derivatives exhibits a range of interesting pharmacological properties, suggesting that this compound may be a valuable subject for future biological screening and drug discovery efforts.

Methodological & Application

Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid and its derivatives. This class of compounds, belonging to the substituted anthranilic acids, holds significant interest as versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The strategic placement of the amino, bromo, and methoxy functional groups on the benzoic acid core offers a unique platform for developing novel therapeutic agents.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine atom onto a pre-existing substituted anthranilic acid scaffold. Two plausible and efficient synthetic pathways are outlined below.

Pathway A commences with the commercially available 2-amino-3-methoxybenzoic acid. This approach involves the direct electrophilic bromination of the aromatic ring. The regioselectivity of this reaction is crucial and is directed by the existing activating groups (amino and methoxy).

Pathway B presents a multi-step synthesis starting from 2,6-dinitrobenzoic acid. This route first establishes the 2-amino-6-methoxybenzoic acid (6-methoxyanthranilic acid) intermediate, which is then subjected to bromination to yield the final product.

The synthesis of derivatives can be subsequently achieved through modification of the amino and carboxylic acid functionalities, for instance, via N-alkylation, N-arylation, or amide bond formation. A notable method for the synthesis of N-substituted anthranilic acid derivatives is the copper-catalyzed amination of corresponding bromobenzoic acids, which can achieve high yields.[1][2][3][4][5]

Experimental Protocols

Synthesis of this compound via Pathway A

This protocol describes the direct bromination of 2-amino-3-methoxybenzoic acid.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred for 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of this compound via Pathway B

This pathway involves the initial synthesis of 6-methoxyanthranilic acid followed by bromination.

Step 1: Synthesis of Methyl 2,6-dinitrobenzoate

  • Reaction: A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is treated with sodium hydrogen carbonate (15 g, 0.18 M).[6]

  • Conditions: The resulting mixture is heated under reflux for 30 hours.[6]

  • Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is diluted with water to precipitate the ester. The solid is recrystallized from aqueous ethanol.[6]

  • Yield: 90%.[6]

Step 2: Synthesis of Methyl 2-methoxy-6-nitrobenzoate

  • Reaction: The preceding ester (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).[6]

  • Conditions: The mixture is heated under reflux for 11 hours.[6]

  • Work-up and Purification: The bulk of the solvent is removed, the residue is diluted with water and extracted with ether. The combined ethereal extracts are washed with water, dried, and the solvent is removed. The ester is crystallized from ethanol.[6]

  • Yield: 73%.[6]

Step 3: Synthesis of 2-Amino-6-methoxybenzoic acid (6-Methoxyanthranilic acid)

  • Reaction: The resulting ester is reduced. A common method involves catalytic hydrogenation.

  • Work-up and Purification: The crude product from the reduction is refluxed with aqueous sodium hydroxide until a clear solution is obtained. The solution is then cooled, extracted with ether, and the aqueous phase is carefully acidified to pH 4 with sulfuric acid to precipitate the product. The precipitate is washed with cold water and dried.[6]

  • Yield: 70%.[6]

Step 4: Bromination of 2-Amino-6-methoxybenzoic acid

  • Reaction: 2-Amino-6-methoxybenzoic acid is dissolved in glacial acetic acid and cooled. A solution of bromine in acetic acid is added until the reddish-brown color of bromine persists.[7]

  • Work-up and Purification: The reaction mixture, which forms a thick mass of crystals, is worked up to isolate the product. Recrystallization from a suitable solvent like ethanol can be performed for purification.[7]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2-Amino-6-methoxybenzoic acid via Pathway B

StepProductStarting MaterialReagentsYield (%)Reference
1. EsterificationMethyl 2,6-dinitrobenzoate2,6-Dinitrobenzoic acidDimethyl sulfate, Sodium hydrogen carbonate90[6]
2. Nucleophilic SubstitutionMethyl 2-methoxy-6-nitrobenzoateMethyl 2,6-dinitrobenzoateSodium methoxide73[6]
3. Reduction and Hydrolysis2-Amino-6-methoxybenzoic acidMethyl 2-methoxy-6-nitrobenzoate(Not specified), NaOH70[6]
4. BrominationThis compound2-Amino-6-methoxybenzoic acidBromine, Acetic acid-

Note: The yield for the final bromination step is not explicitly provided in the cited literature for this specific substrate and would require experimental determination.

Visualizations

Synthesis_Pathway_A start 2-Amino-3-methoxybenzoic acid reagent + N-Bromosuccinimide (NBS) in Acetonitrile/DCM start->reagent product This compound reagent->product caption Direct bromination of 2-amino-3-methoxybenzoic acid.

Caption: Direct bromination of 2-amino-3-methoxybenzoic acid.

Synthesis_Pathway_B cluster_0 Step 1-3: Synthesis of Intermediate cluster_1 Step 4: Final Bromination start 2,6-Dinitrobenzoic acid intermediate1 Methyl 2,6-dinitrobenzoate start->intermediate1 Esterification (90% yield) intermediate2 Methyl 2-methoxy-6-nitrobenzoate intermediate1->intermediate2 Nucleophilic Substitution (73% yield) intermediate3 2-Amino-6-methoxybenzoic acid intermediate2->intermediate3 Reduction & Hydrolysis (70% yield) reagent + Bromine in Acetic Acid intermediate3->reagent product This compound reagent->product caption Multi-step synthesis starting from 2,6-dinitrobenzoic acid.

Caption: Multi-step synthesis starting from 2,6-dinitrobenzoic acid.

Applications in Drug Development

Substituted anthranilic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as scaffolds for the development of a wide range of therapeutic agents.[2] Derivatives of this compound are being investigated for their potential in various therapeutic areas, including:

  • Oncology: As precursors to kinase inhibitors.[2]

  • Infectious Diseases: For the development of novel antibiotics.

  • Inflammation and Immunology: As a core for anti-inflammatory agents.

The synthetic routes and protocols detailed in this document provide a solid foundation for researchers to produce this compound and its derivatives for further investigation and development of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-bromo-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, a methoxy group, and a carboxylic acid function, makes it a valuable and versatile intermediate in organic synthesis. The specific arrangement of these functional groups allows for a wide range of chemical modifications, positioning it as a key building block in the development of complex heterocyclic compounds and pharmacologically active molecules. In medicinal chemistry and drug discovery, derivatives of substituted aminobenzoic acids are integral to the synthesis of novel therapeutic agents, including kinase inhibitors and compounds with potential anti-inflammatory or antimicrobial properties.

Physicochemical and Safety Data

The key properties of this compound are summarized below. This data is essential for handling, storage, and experimental design.

PropertyValueReference
CAS Number 67303-48-4[1]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 246.06 g/mol
Appearance Expected to be an off-white to pale yellow solid
Storage Temperature Room Temperature[1]

Safety Information: While specific hazard data for this exact compound is limited, related aminobenzoic acid derivatives are known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile scaffold for creating diverse molecular libraries for drug discovery. The distinct reactivity of its four functional groups allows for selective modifications, enabling the exploration of structure-activity relationships (SAR).

  • Amino Group (-NH₂): Can be acylated to form amides, diazotized for Sandmeyer-type reactions, or used as a nucleophile in the synthesis of heterocyclic rings (e.g., quinazolinones).

  • Bromo Group (-Br): Acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings.

  • Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or other derivatives, which is a common strategy for modulating the pharmacokinetic properties of a lead compound.

  • Methoxy Group (-OCH₃): Influences the electronic properties and conformation of the molecule, potentially impacting binding affinity to biological targets.

The following diagram illustrates the role of this compound as a versatile building block in a typical drug discovery workflow.

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Compound Library & Screening A This compound B Amine Modification (e.g., Amide Formation) A->B C Carboxyl Modification (e.g., Esterification) A->C D Bromo Modification (e.g., Suzuki Coupling) A->D E Library of Novel Derivatives B->E C->E D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification F->G

Caption: Role as a versatile building block in drug discovery.

Experimental Protocols

Proposed Synthesis: Bromination of 2-Amino-3-methoxybenzoic acid

This protocol outlines the regioselective bromination at the C6 position, which is activated by the ortho- and para-directing amino and methoxy groups.

G A 2-Amino-3-methoxybenzoic acid (Starting Material) B Reaction Vessel (e.g., Round-bottom flask) A->B Charge C Add Acetic Acid (Solvent) & N-Bromosuccinimide (NBS) B->C Add Reagents D Stir at Room Temperature (e.g., 2-4 hours) C->D React E Reaction Quenching (Pour into ice-water) D->E Workup F Product Isolation (Filtration) E->F G Purification (Recrystallization) F->G H This compound (Final Product) G->H

Caption: Proposed workflow for the synthesis of the title compound.

Reagents and Materials:

Reagent/MaterialPurpose
2-Amino-3-methoxybenzoic acidStarting Material
N-Bromosuccinimide (NBS)Brominating Agent
Glacial Acetic AcidSolvent
Deionized WaterFor Workup
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Filtration apparatusProduct Isolation
Beakers and other glasswareGeneral Use

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

The Pivotal Role of 2-Amino-6-bromo-3-methoxybenzoic Acid in Medicinal Chemistry: Application in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – 2-Amino-6-bromo-3-methoxybenzoic acid, a highly functionalized aromatic compound, is emerging as a critical building block in the field of medicinal chemistry. Its strategic substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutic agents. This application note provides a detailed overview of the utility of this compound, with a specific focus on its application in the synthesis of potent kinase inhibitors for cancer therapy.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of an amino group, a bromine atom, and a methoxy group on the benzoic acid core provides multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures with tailored pharmacological properties.

One of the most significant applications of a derivative of this benzoic acid is in the synthesis of the clinical-stage Focal Adhesion Kinase (FAK) inhibitor, GSK2256098 . FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers, making it a key therapeutic target.[1][2]

GSK2256098 is a potent and selective, ATP-competitive inhibitor of FAK.[3] The synthesis of this complex molecule leverages the chemical reactivity of the this compound scaffold to construct the core quinazoline structure of the final drug candidate.

Biological Activity of GSK2256098

GSK2256098 has demonstrated potent inhibition of FAK autophosphorylation at Tyrosine 397 (Y397), a critical step in FAK activation.[1][3] This inhibition leads to the downstream suppression of pro-survival signaling pathways, including Akt and ERK.[1][3] The compound has shown efficacy in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) and glioblastoma.[1][2]

Quantitative Data

The inhibitory activity of GSK2256098 against FAK has been quantified in several cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (nM) for FAK Y397 Phosphorylation InhibitionReference
OVCAR8Ovary15[1][3][4]
U87MGBrain (Glioblastoma)8.5[1][3][4]
A549Lung12[1][3][4]

Signaling Pathway

The following diagram illustrates the FAK signaling pathway and the point of inhibition by GSK2256098.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Migration Cell Migration & Invasion pFAK->Migration Src->pFAK Further Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation GSK2256098 GSK2256098 GSK2256098->FAK Inhibition

FAK Signaling Pathway and Inhibition by GSK2256098.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-amino-3-methoxybenzoic acid.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-amino-3-methoxybenzoic acid in DMF in a suitable reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of GSK2256098 from a this compound derivative

The synthesis of GSK2256098 involves a multi-step process starting from methyl 2-amino-6-bromo-3-methoxybenzoate. The following is a generalized protocol based on typical quinazoline synthesis strategies.

Step 1: Formation of the Quinazolinone Core

  • Amidation: React methyl 2-amino-6-bromo-3-methoxybenzoate with formamide in the presence of a suitable acid catalyst (e.g., formic acid) at elevated temperatures to facilitate cyclization and formation of the 5-bromo-6-methoxyquinazolin-4(3H)-one intermediate.

  • Purification: The crude quinazolinone is purified by recrystallization or column chromatography.

Step 2: Suzuki Coupling

  • Reaction Setup: The 5-bromo-6-methoxyquinazolin-4(3H)-one is subjected to a Suzuki coupling reaction with an appropriate boronic acid or boronate ester partner, which will introduce the desired substituent at the 5-position.

  • Catalyst and Base: The reaction is typically carried out in a suitable solvent (e.g., dioxane, DMF) with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3, Cs2CO3).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the desired product is purified by column chromatography.

Step 3: Final Modifications

  • Further chemical transformations may be required to introduce the final side chains and functional groups of GSK2256098. These steps would typically involve standard organic synthesis techniques such as N-alkylation or amidation reactions.

Experimental Workflow

The following diagram outlines the general synthetic workflow for the preparation of GSK2256098 starting from this compound.

GSK2256098_Synthesis A 2-Amino-6-bromo- 3-methoxybenzoic acid B Methyl 2-amino-6-bromo- 3-methoxybenzoate A->B Esterification (e.g., SOCl2, MeOH) C 5-Bromo-6-methoxy- quinazolin-4(3H)-one B->C Cyclization (e.g., Formamide, HCOOH) E Intermediate after Suzuki Coupling C->E Suzuki Coupling (Pd catalyst, base) D Suzuki Coupling Partner (Boronic Acid/Ester) D->E F GSK2256098 E->F Further Modifications

Synthetic Workflow for GSK2256098.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of the FAK inhibitor GSK2256098 highlights its importance in the development of targeted cancer therapies. The synthetic protocols and biological data presented herein provide a comprehensive resource for researchers and drug development professionals working in this area.

References

Application Notes and Protocols: 2-Amino-6-bromo-3-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-methoxybenzoic acid is a versatile, trifunctional building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aniline, a carboxylic acid, and a bromine atom on a benzene ring, offers multiple reaction sites for the construction of complex molecular scaffolds. The strategic placement of these functional groups allows for the synthesis of diverse compound libraries, particularly for the development of targeted therapies. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors, exemplified by the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 67303-48-4
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to pale yellow powder
Melting Point 185-190 °C
Solubility Soluble in DMSO, DMF, and methanol

Application in the Synthesis of IRAK4 Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a high-value target for therapeutic intervention.

The clinical candidate PF-06650833 (Zimlovisertib) is a potent and selective IRAK4 inhibitor that has been investigated for the treatment of rheumatoid arthritis. The core of PF-06650833 features a 7-methoxyisoquinoline-6-carboxamide moiety, a structure that can be accessed synthetically from this compound.

Signaling Pathway of IRAK4

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation PF06650833 PF-06650833 (IRAK4 Inhibitor) PF06650833->IRAK4

Figure 1. Simplified IRAK4 Signaling Pathway.

Experimental Protocols

The following protocols describe a plausible synthetic route to a key isoquinoline intermediate for IRAK4 inhibitors, starting from this compound.

Synthetic Workflow Overview

Synthetic_Workflow A This compound B Methyl 2-amino-6-bromo- 3-methoxybenzoate A->B Esterification C Methyl 2-amino-6-vinyl- 3-methoxybenzoate B->C Suzuki or Stille Coupling D Methyl 7-methoxyisoquinolin- 6-carboxylate derivative C->D Cyclization E IRAK4 Inhibitor Core D->E Amidation & Further Modification

Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a three-step process commencing with the commercially available 3-methoxybenzoic acid. This procedure has been developed by compiling and adapting established methods for analogous chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a sequential nitration, bromination, and reduction of the starting material, 3-methoxybenzoic acid. The regioselectivity of the electrophilic aromatic substitution reactions is guided by the directing effects of the substituents on the benzoic acid ring.

Synthesis_Pathway Start 3-Methoxybenzoic Acid Intermediate1 2-Nitro-3-methoxybenzoic Acid Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 6-Bromo-2-nitro-3-methoxybenzoic Acid Intermediate1->Intermediate2 Bromination (Br₂, FeBr₃) FinalProduct This compound Intermediate2->FinalProduct Reduction (SnCl₂, HCl)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Nitro-3-methoxybenzoic Acid

This procedure is adapted from the nitration of similar benzoic acid derivatives, where low temperatures are crucial for achieving high regioselectivity.[1][2]

Reaction: 3-Methoxybenzoic Acid + HNO₃/H₂SO₄ → 2-Nitro-3-methoxybenzoic Acid

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

  • Prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated 2-nitro-3-methoxybenzoic acid is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
3-Methoxybenzoic acid152.1515.20.1
Concentrated Nitric Acid63.01~11.3~0.18
Concentrated Sulfuric Acid98.08--

Table 1: Reagents for the synthesis of 2-Nitro-3-methoxybenzoic Acid.

Step 2: Synthesis of 6-Bromo-2-nitro-3-methoxybenzoic Acid

This bromination protocol is based on established methods for the electrophilic aromatic substitution of substituted benzoic acids.[3][4] The directing effects of the methoxy (ortho-, para-directing) and the nitro and carboxylic acid (meta-directing) groups are expected to favor bromination at the C-6 position.

Reaction: 2-Nitro-3-methoxybenzoic Acid + Br₂/FeBr₃ → 6-Bromo-2-nitro-3-methoxybenzoic Acid

Materials:

  • 2-Nitro-3-methoxybenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 19.7 g (0.1 mol) of 2-nitro-3-methoxybenzoic acid in 200 mL of anhydrous dichloromethane.

  • Add a catalytic amount of iron(III) bromide (approx. 0.5 g).

  • From the dropping funnel, add 5.1 mL (16.0 g, 0.1 mol) of bromine dropwise to the stirred solution at room temperature.

  • After the addition is complete, gently reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench the excess bromine by the dropwise addition of a 10% sodium thiosulfate solution until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 6-bromo-2-nitro-3-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
2-Nitro-3-methoxybenzoic acid197.1419.70.1
Bromine159.8116.00.1
Iron(III) bromide295.56~0.5catalytic

Table 2: Reagents for the synthesis of 6-Bromo-2-nitro-3-methoxybenzoic Acid.

Step 3: Synthesis of this compound

The reduction of the nitro group in the presence of a bromine substituent is a well-established transformation. The use of tin(II) chloride in an acidic medium is a reliable method that avoids dehalogenation.[5][6]

Reaction: 6-Bromo-2-nitro-3-methoxybenzoic Acid + SnCl₂/HCl → this compound

Materials:

  • 6-Bromo-2-nitro-3-methoxybenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 27.6 g (0.1 mol) of 6-bromo-2-nitro-3-methoxybenzoic acid in 200 mL of ethanol.

  • Add 112.8 g (0.5 mol) of tin(II) chloride dihydrate to the suspension.

  • With vigorous stirring, slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
6-Bromo-2-nitro-3-methoxybenzoic acid276.0427.60.1
Tin(II) chloride dihydrate225.63112.80.5
Concentrated Hydrochloric Acid36.46--

Table 3: Reagents for the synthesis of this compound.

Data Presentation

The following table summarizes the expected physicochemical properties of the key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Methoxybenzoic acidC₈H₈O₃152.15White crystalline solid
2-Nitro-3-methoxybenzoic acidC₈H₇NO₅197.14Pale yellow solid
6-Bromo-2-nitro-3-methoxybenzoic acidC₈H₆BrNO₅276.04Yellow solid
This compoundC₈H₈BrNO₃246.06Off-white to pale brown solid

Table 4: Physicochemical properties of reactants, intermediates, and final product.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow and decision points in the synthesis of this compound.

Logical_Workflow cluster_Step1 Step 1: Nitration cluster_Step2 Step 2: Bromination cluster_Step3 Step 3: Reduction Start Start with 3-Methoxybenzoic Acid Nitration Perform Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Nitration Purification1 Purify by Filtration and Washing Nitration->Purification1 Characterization1 Characterize Intermediate 1 (2-Nitro-3-methoxybenzoic Acid) Purification1->Characterization1 Intermediate1_input Start with Intermediate 1 Characterization1->Intermediate1_input Bromination Perform Bromination (Br₂, FeBr₃, Reflux) Intermediate1_input->Bromination Purification2 Purify by Extraction and Recrystallization Bromination->Purification2 Characterization2 Characterize Intermediate 2 (6-Bromo-2-nitro-3-methoxybenzoic Acid) Purification2->Characterization2 Intermediate2_input Start with Intermediate 2 Characterization2->Intermediate2_input Reduction Perform Nitro Reduction (SnCl₂, HCl, Reflux) Intermediate2_input->Reduction Purification3 Purify by Extraction and Recrystallization Reduction->Purification3 FinalProduct Characterize Final Product (this compound) Purification3->FinalProduct

Caption: Logical workflow for the multi-step synthesis.

References

The Role of 2-Amino-6-bromo-3-methoxybenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-bromo-3-methoxybenzoic acid is a substituted anthranilic acid derivative that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a bromine atom—on the benzene ring, along with a methoxy substituent, provides a unique platform for constructing complex molecular architectures. These functionalities allow for a range of chemical transformations, making this compound a valuable precursor for generating libraries of novel heterocycles for drug discovery and development. The resulting heterocyclic scaffolds, such as quinazolinones and benzoxazinones, are of significant interest due to their prevalence in biologically active molecules with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This document provides an overview of the application of this compound in heterocyclic synthesis, along with detailed experimental protocols for the preparation of key heterocyclic cores.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table summarizes the expected yields for the synthesis of related quinazolinone derivatives based on general literature, which can be extrapolated for this specific starting material.

Starting Material (Anthranilic Acid Derivative)ReagentHeterocyclic ProductReported Yield (%)Reference
2-AminobenzamideAldehydes2-Substituted-quinazolin-4(3H)-oneGood to Excellent[1]
2-Aminobenzamideα-Amino Acids2-Substituted-quinazolin-4(3H)-oneGood[1]
2-Bromo-N-phenylbenzamideCyanamide2-Amino-3-phenyl-quinazolin-4(3H)-oneup to 78%[2]
Substituted o-nitrobenzoic acidPolymer-bound S-methylisothiourea2-Amino-4(3H)-quinazolinone derivativesHigh[3]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of quinazolinone and benzoxazinone derivatives from this compound. These are based on established synthetic routes for analogous compounds and may require optimization for this specific substrate.

Protocol 1: Synthesis of 8-Bromo-7-methoxy-2-substituted-quinazolin-4(3H)-one

This protocol describes a two-step synthesis involving the initial formation of an N-acyl intermediate followed by cyclization to the quinazolinone.

Step 1: Acylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dioxane.

  • Reagent Addition: To the solution, add an acylating agent (e.g., an acid chloride or acid anhydride, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-acyl-2-amino-6-bromo-3-methoxybenzoic acid.

Step 2: Cyclization to the Quinazolinone

  • Reaction Setup: Place the crude N-acyl intermediate from Step 1 in a round-bottom flask.

  • Cyclization: Add an excess of a cyclizing agent such as formamide or a substituted amide and heat the mixture. For example, a reaction with formamide would be heated to approximately 130 °C for 4 hours.[4]

  • Reaction Monitoring: Monitor the formation of the quinazolinone product by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 8-bromo-7-methoxy-2-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of 8-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

This protocol outlines the synthesis of a benzoxazinone derivative via cyclization with acetic anhydride.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (excess, e.g., 5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent, such as hexane or diethyl ether, to induce precipitation of the product. The solid is collected by filtration, washed with the same non-polar solvent, and dried under vacuum to yield the 8-bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. Further purification can be achieved by recrystallization.

Mandatory Visualization

quinazolinone_synthesis start 2-Amino-6-bromo- 3-methoxybenzoic acid intermediate N-Acyl Intermediate start->intermediate Acylation reagent1 Acylating Agent (e.g., RCOCl) reagent2 Ammonia Source (e.g., Formamide) product 8-Bromo-7-methoxy- 2-substituted-quinazolin-4(3H)-one intermediate->product Cyclization

Caption: Synthetic pathway for Quinazolinone derivatives.

experimental_workflow start Start: this compound + Acetic Anhydride reflux Heat to Reflux (2-3 hours) start->reflux monitor Monitor by TLC reflux->monitor workup Cool & Remove Excess Reagent monitor->workup Reaction Complete precipitate Triturate with Non-Polar Solvent workup->precipitate filter Filter & Dry Product precipitate->filter product Final Product: 8-Bromo-7-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one filter->product

Caption: Experimental workflow for Benzoxazinone synthesis.

References

Application Notes and Protocols: 2-Amino-6-bromo-3-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the amino, bromo, and methoxy functional groups on the benzoic acid core provides a unique scaffold for medicinal chemists. This arrangement allows for selective chemical modifications, enabling the construction of novel molecules with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of orthogonal functional groups facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and a related intermediate are presented in Table 1.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₈H₈BrNO₃
Molecular Weight 262.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, methanol, and other polar organic solvents[3]
Purity (Typical) >98.0%[3]

Synthesis of this compound

The following is a proposed synthetic pathway for this compound, adapted from established methods for the synthesis of similar substituted benzoic acids.[2][4]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 3-methoxybenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-nitro-3-methoxybenzoic acid.

Step 2: Bromination of 2-nitro-3-methoxybenzoic acid

  • Dissolve the 2-nitro-3-methoxybenzoic acid in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a suitable initiator (e.g., AIBN).

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 6-bromo-2-nitro-3-methoxybenzoic acid.

Step 3: Reduction of the Nitro Group

  • Suspend the 6-bromo-2-nitro-3-methoxybenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C).[2]

  • If using tin(II) chloride, heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

G A 3-Methoxybenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Nitro-3-methoxybenzoic Acid B->C D Bromination (NBS) C->D Step 2 E 6-Bromo-2-nitro-3-methoxybenzoic Acid D->E F Reduction (e.g., SnCl₂, HCl) E->F Step 3 G This compound F->G

Caption: Proposed synthesis of this compound.

Application in Pharmaceutical Synthesis: Synthesis of a Hypothetical Kinase Inhibitor

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[2] The following protocol describes the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this intermediate.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

Step 1: Amide Coupling

  • Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Add the desired amine reactant (a substituted aniline in this example) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the amide intermediate.

Step 2: Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination)

  • Dissolve the amide intermediate in a suitable solvent such as toluene or dioxane.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the final hypothetical kinase inhibitor.

G A This compound B Amide Coupling (Substituted Aniline, HATU, DIPEA) A->B Step 1 C Amide Intermediate B->C D Intramolecular Cyclization (Pd Catalyst, Ligand, Base) C->D Step 2 E Hypothetical Kinase Inhibitor D->E

Caption: Synthesis of a hypothetical kinase inhibitor.

Potential Biological Activity and Signaling Pathways

Derivatives of anthranilic acid, the parent scaffold of this compound, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6] For instance, certain derivatives can act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Hypothetical Kinase Inhibitor Hypothetical Kinase Inhibitor Hypothetical Kinase Inhibitor->Raf Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of novel pharmaceutical compounds. The protocols and information provided herein offer a foundation for researchers to explore the potential of this intermediate in developing new therapeutic agents targeting a range of diseases. As with any synthetic procedure, optimization of the outlined protocols may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols for 2-Amino-6-bromo-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Amino-6-bromo-3-methoxybenzoic acid represent a novel class of compounds with significant therapeutic potential. As analogs of anthranilic acid, these derivatives are being explored for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The unique substitution pattern of a bromine atom, an amino group, and a methoxy group on the benzoic acid scaffold provides a versatile platform for the development of targeted therapies. These application notes provide an overview of the potential therapeutic applications and detailed protocols for the investigation of these compounds.

Potential Therapeutic Applications

Based on studies of structurally related aminobenzoic acid derivatives, compounds derived from this compound are promising candidates for the following therapeutic areas:

  • Oncology: As potential inhibitors of key signaling pathways in cancer cell proliferation.

  • Inflammation and Immunology: For the development of novel anti-inflammatory agents.

  • Neurodegenerative Disorders: As potential modulators of pathways implicated in neuroinflammation and neuronal cell death.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of this compound derivatives (designated as ABM-1 to ABM-3 ), based on activities observed in analogous compounds. This data is for illustrative purposes to guide experimental design.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Cell Line / EnzymeTherapeutic Area
ABM-1 EGFRKinase Inhibition85A549 (NSCLC)Anticancer
ABM-2 COX-2Enzyme Inhibition150Ovine COX-2Anti-inflammatory
ABM-3 NF-κBReporter Gene250BV-2 (Microglia)Neuroprotection

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity - Cell Viability Assay

This protocol describes the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., A549 for non-small cell lung cancer).

Materials:

  • This compound derivatives (e.g., ABM-1)

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol is a standard model for evaluating the anti-inflammatory activity of novel compounds in rodents.

Materials:

  • This compound derivatives (e.g., ABM-2)

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Indomethacin or Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives can be attributed to their interaction with various signaling pathways. Based on the activity of related compounds, the following pathways are of interest for investigation.

Anticancer Mechanism: EGFR Signaling Pathway

Derivatives of 2-amino-N-methoxybenzamide have shown potent activity as EGFR inhibitors.[1] The diagram below illustrates the proposed mechanism of action.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ABM_Derivative 2-Amino-6-bromo- 3-methoxybenzoic acid derivative ABM_Derivative->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway by this compound derivatives.

Anti-inflammatory Mechanism: COX Pathway

Substituted 2-aminobenzoic acids are known to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 ABM_Derivative 2-Amino-6-bromo- 3-methoxybenzoic acid derivative ABM_Derivative->COX1 ABM_Derivative->COX2

Caption: Potential inhibition of COX-1 and COX-2 enzymes by this compound derivatives.

Neuroprotective Mechanism: NF-κB Pathway

Benzoic acid derivatives have been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway in microglia.

NFkB_Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Gene_Expression ABM_Derivative 2-Amino-6-bromo- 3-methoxybenzoic acid derivative ABM_Derivative->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Enzyme_Assays Enzyme Inhibition Assays (e.g., COX, Kinase) In_Vitro->Enzyme_Assays Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Animal_Models Disease Models (e.g., Xenograft, Carrageenan-induced edema) In_Vivo->Animal_Models Toxicity Toxicology Studies In_Vivo->Toxicity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Toxicity->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Application Notes and Protocols: 2-Amino-6-bromo-3-methoxybenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-methoxybenzoic acid is an aromatic organic compound with amino, bromo, and methoxy functional groups. While its primary applications to date have been as a versatile building block in the synthesis of pharmacologically active molecules, its structural similarity to monomers used in the production of functional materials suggests significant potential in material science. This document outlines potential applications, detailed experimental protocols for the synthesis of materials, and expected properties based on data from analogous compounds. The unique substitution pattern of this molecule, with its electron-donating amino and methoxy groups and the electron-withdrawing bromo group, can be exploited to tune the electronic and physical properties of resulting materials.

Potential Applications in Material Science

Although direct applications of this compound in material science are not yet widely reported in the literature, its chemical structure suggests its utility as a monomer or precursor for the following classes of materials:

  • Conducting Polymers: The amino and carboxylic acid functionalities allow for the polymerization of this molecule, similar to other aminobenzoic acids, to form conductive polymers. The presence of the bromo and methoxy substituents is expected to influence the electronic properties, solubility, and processability of the resulting polymer. These materials could find applications in organic electronics, sensors, and antistatic coatings.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs.[1] These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery. The functional groups on the aromatic ring can be used to tailor the properties of the MOF pores.

  • Luminescent Materials: Aromatic compounds with extended conjugation and heteroatoms can exhibit interesting photophysical properties. Materials derived from this compound may possess fluorescent or phosphorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of materials from this compound, based on established methods for similar compounds.

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidation

This protocol describes the chemical oxidative polymerization of this compound to yield a conducting polymer.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (oxidant)

  • 1 M Hydrochloric acid (HCl) solution

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a round-bottom flask with continuous stirring until fully dissolved.

  • In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer should be approximately 1:1.

  • Cool the monomer solution in an ice bath to 0-5 °C.

  • Add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. The formation of a precipitate indicates polymerization.

  • Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C to a constant weight.

Expected Product: A dark-colored powder of Poly(this compound).

Protocol 2: Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines a general solvothermal method for the synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound (organic linker)

  • Metal salt (e.g., Zinc nitrate, Copper acetate)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve this compound and the chosen metal salt in DMF. The molar ratio of linker to metal salt can be varied to optimize crystal formation (a common starting ratio is 1:1 or 2:1).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the MOF crystals under vacuum at a moderate temperature (e.g., 100 °C) to remove the solvent from the pores.

Expected Product: Crystalline powder of the MOF.

Data Presentation

The following tables summarize expected quantitative data for materials derived from this compound, extrapolated from literature values for analogous poly(aminobenzoic acids) and their copolymers.[2][3]

Table 1: Expected Electrical Conductivity of Doped Polymers

PolymerDopantExpected Conductivity (S/cm)
Poly(this compound)HCl10⁻⁵ to 10⁻⁷
Poly(this compound-co-aniline)HCl10⁻³ to 10⁻⁵

Note: The conductivity is highly dependent on the doping level, polymer chain length, and morphology.

Table 2: Expected Thermal Properties of Substituted Poly(aminobenzoic acids)

PropertyExpected Value
Onset of Decomposition (TGA)> 250 °C
Glass Transition Temperature (Tg)150 - 200 °C

Note: The presence of the bromo and methoxy groups may influence the thermal stability compared to unsubstituted poly(aminobenzoic acid).

Visualizations

Experimental Workflow for Conducting Polymer Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer This compound Dissolve Dissolve Monomer in HCl Monomer->Dissolve Solvent 1 M HCl Solvent->Dissolve Oxidant Ammonium Persulfate in 1 M HCl AddOxidant Dropwise Addition of Oxidant Oxidant->AddOxidant Cool Cool to 0-5 °C Dissolve->Cool Cool->AddOxidant React Stir for 24h at 0-5 °C AddOxidant->React Filter Vacuum Filtration React->Filter Wash_HCl Wash with 1 M HCl Filter->Wash_HCl Wash_H2O Wash with DI Water Wash_HCl->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry in Vacuum Oven Wash_MeOH->Dry Product Poly(this compound) Dry->Product

Caption: Workflow for the chemical synthesis of a conducting polymer.

Logical Relationship for MOF Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation Linker 2-Amino-6-bromo- 3-methoxybenzoic acid Mix Mix & Sonicate Linker->Mix Metal Metal Salt Metal->Mix Solvent DMF Solvent->Mix Heat Solvothermal Reaction Mix->Heat XRD Powder X-ray Diffraction (PXRD) Heat->XRD TGA Thermogravimetric Analysis (TGA) Heat->TGA BET Brunauer-Emmett-Teller (BET) Analysis Heat->BET SEM Scanning Electron Microscopy (SEM) Heat->SEM GasSorption Gas Sorption Capacity XRD->GasSorption Catalysis Catalytic Activity TGA->Catalysis BET->GasSorption SEM->Catalysis Luminescence Luminescent Properties Catalysis->Luminescence

Caption: Synthesis and characterization workflow for a MOF.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-6-bromo-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can originate from starting materials, side-products, or decomposition. These may include unreacted starting materials, isomers formed during bromination, or di-brominated products. The specific impurities will depend on the synthetic route used.

Q3: How can I choose the best purification method for my sample?

A3: For thermally stable compounds with moderate impurity levels, recrystallization is often a good first choice. If recrystallization fails or if impurities have very similar solubility profiles to the product, column chromatography is recommended. Acid-base extraction is a useful technique for separating the acidic product from neutral or basic impurities.

Q4: Is this compound stable to heat?

Troubleshooting Guides

Recrystallization

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This could be due to insufficient solvent or the choice of an inappropriate solvent. Try adding more hot solvent in small portions. If the compound remains insoluble, a different, more polar solvent or a mixed solvent system (e.g., ethanol/water) may be necessary. It's also possible that your crude product contains insoluble impurities, which can be removed by hot filtration.

Q2: "Oiling out" occurs instead of crystallization upon cooling. How can I resolve this?

A2: "Oiling out" can happen if the impurity level is high, the solution is too concentrated, or cooling is too rapid. Try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. Allow the solution to cool more slowly by insulating the flask. If the problem persists, a preliminary purification step like column chromatography might be needed.

Q3: No crystals are forming even after cooling in an ice bath. What can I do?

A3: This is often due to supersaturation or using too much solvent. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then try cooling again.[2]

Q4: The recrystallized product is still colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[3] Use charcoal sparingly as it can also adsorb your product. A second recrystallization may also be necessary to improve the purity and color.

Column Chromatography

Q1: My compound is not moving from the top of the column. What is the issue?

A1: This typically indicates that the eluent is not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is also possible the compound has decomposed on the silica gel.[4]

Q2: The separation between my compound and an impurity is poor. How can I improve it?

A2: To improve separation, you can try a less polar solvent system, use a longer column, or a finer mesh silica gel. Running the column with a slower flow rate can also enhance resolution.[5]

Q3: My compound is tailing on the column. What causes this and how can I prevent it?

A3: Tailing can be caused by the acidic nature of the carboxylic acid group interacting strongly with the silica gel. Adding a small amount (0.5-1%) of a volatile acid like acetic acid to the mobile phase can help to reduce this interaction and improve the peak shape. Column overloading can also cause tailing, so ensure you are using an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).

Q4: The crude material is not soluble in the eluent. How should I load it onto the column?

A4: If the crude product has poor solubility in the starting eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[5][6]

Acid-Base Extraction

Q1: I have a low recovery of my product after the extraction. What could be the reason?

A1: Low recovery could be due to incomplete acid-base reactions or insufficient mixing. Ensure the pH of the aqueous layer is sufficiently basic (using a weak base like sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.[7] Also, ensure thorough mixing of the two phases by inverting the separatory funnel multiple times, venting frequently.

Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?

A2: Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution). Gently swirling the separatory funnel or allowing it to stand for a longer period can also help the layers to separate.

Experimental Protocols

Disclaimer: These are general protocols based on the purification of similar compounds and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to air dry.

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (slurry packing is recommended).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a good separation between the desired compound and impurities (a typical starting point could be a mixture of hexane and ethyl acetate).

  • Loading the Sample: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the determined solvent system. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product. Combine the pure fractions and evaporate the solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution becomes acidic (pH ~2), at which point the purified product will precipitate.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry.

Data Presentation

Table 1: Suggested Solvent Systems for Purification (Based on Analogous Compounds)

Purification MethodCompound TypeSuggested Solvents/Mobile PhasesReference
RecrystallizationSubstituted Benzoic AcidsEthanol, Methanol, Water, Ethanol/Water mixture[8]
Column ChromatographyPolar Aromatic AcidsHexane/Ethyl Acetate (with 0.5-1% Acetic Acid)General Practice
Acid-Base ExtractionCarboxylic AcidsOrganic Phase: Ethyl Acetate; Aqueous Phase: Saturated Sodium Bicarbonate[7]

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end Finish Crude_Product Crude 2-Amino-6-bromo- 3-methoxybenzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Troubleshooting_Decision_Tree Start Purification Issue Purity Is the product pure? Start->Purity Yield Is the yield acceptable? Purity->Yield Yes Troubleshoot_Purity Consider alternative purification method (e.g., Chromatography) Purity->Troubleshoot_Purity No Color Is the product colorless? Yield->Color Yes Troubleshoot_Yield Optimize conditions: - Check solvent volume - Ensure complete precipitation Yield->Troubleshoot_Yield No Troubleshoot_Color Use activated charcoal or perform a second recrystallization Color->Troubleshoot_Color No End Successful Purification Color->End Yes

References

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide is based on established chemical principles and data from analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A plausible and common strategy is the electrophilic bromination of 2-Amino-3-methoxybenzoic acid. This involves treating the starting material with a suitable brominating agent. The primary challenge lies in achieving regioselectivity, directing the bromine atom to the C-6 position, which is sterically hindered by the adjacent carboxylic acid group.

Q2: What are the main challenges in synthesizing this compound?

A2: The key challenges include:

  • Low Regioselectivity: The amino and methoxy groups are activating and ortho-, para-directing, while the carboxyl group is deactivating and meta-directing. This can lead to a mixture of brominated isomers.

  • Steric Hindrance: The C-6 position is sterically crowded by the C-1 carboxyl group, which can significantly lower the reaction rate and yield for the desired product.

  • Side Reactions: Potential side reactions include over-bromination (di- or tri-bromination) and oxidation of the electron-rich aromatic ring or the amino group, especially with strong brominating agents.

  • Product Purification: Separating the desired this compound from unreacted starting material and isomeric byproducts can be difficult.

Q3: Which brominating agents are suitable for this reaction?

A3: N-Bromosuccinimide (NBS) is often a preferred choice for selective bromination as it provides a low concentration of bromine in the reaction mixture, which can help minimize side reactions.[1] Other options include using liquid bromine, but this often requires careful control of reaction conditions to avoid over-bromination.[2]

Q4: How can the purity of the final product be assessed?

A4: Product purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the desired product and any impurities. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing a very low conversion rate of my 2-Amino-3-methoxybenzoic acid starting material. What could be the cause?

  • Answer: Low conversion can stem from several factors:

    • Insufficient Activation: The deactivating effect of the carboxyl group may be dominant. Ensure your reaction conditions (e.g., temperature, catalyst) are sufficient to promote the reaction.

    • Reagent Quality: The brominating agent (e.g., NBS) may have degraded. Use a fresh, purified batch of the reagent.

    • Temperature: The reaction may require heating to overcome the activation energy barrier. Monitor the reaction at a slightly elevated temperature, but be cautious of increased side product formation.

Issue 2: Formation of Multiple Products (Low Regioselectivity)

  • Question: My post-reaction analysis (TLC, HPLC) shows multiple spots/peaks, indicating a mixture of isomers. How can I improve selectivity for the C-6 position?

  • Answer: Achieving high regioselectivity is the primary challenge. Consider the following optimization steps:

    • Choice of Solvent: The solvent can influence the selectivity of the bromination. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile, DMF).[1][3]

    • Temperature Control: Perform the reaction at a lower temperature. This often favors the thermodynamically more stable product and can enhance selectivity, although it may decrease the overall reaction rate.

    • Protecting Groups: Consider protecting the highly activating amino group as an acetamide. This reduces its activating strength and can alter the directing effect, potentially favoring bromination at the desired position. The protecting group can be removed in a subsequent step.

Issue 3: Low Yield of the Desired Product After Purification

  • Question: After purification by recrystallization, the final yield of this compound is very low. What are the potential causes and solutions?

  • Answer: Low isolated yield can be due to reaction issues or losses during workup and purification.

    • Reaction Optimization: As detailed in Issue 2, optimizing for selectivity is crucial. If the desired isomer is only a minor component of the crude product, the final isolated yield will inevitably be low.

    • Purification Method: Recrystallization may not be efficient at separating isomers with similar physical properties. Consider using column chromatography on silica gel for a more effective separation.[1]

    • Workup Procedure: Ensure the pH is carefully controlled during the workup. The product is an amino acid and its solubility is highly pH-dependent. Acidification is typically required to precipitate the product from an aqueous solution.[1]

Data on Analogous Reactions

The following tables summarize yield data from the synthesis of structurally related bromo-methoxybenzoic acids, illustrating the impact of different reagents and conditions.

Table 1: Effect of Brominating Agent and Catalyst on Yield (Data adapted from the synthesis of 2-bromo-5-methoxybenzoic acid)

Starting MaterialBrominating AgentCatalyst/AdditiveSolventYieldPurityReference
m-methoxybenzoic acidBromineNoneAcetic Acid79%-[2]
m-methoxybenzoic acidN-bromosuccinimideRed Phosphorus / KBrDichloromethane93.4%99.1%[4]
m-methoxybenzoic acidDibromohydantoinRed Phosphorus / KBrDichloroethane92.8%99.5%[4]

Table 2: Comparison of Different Synthesis Methods (Data adapted from various syntheses of bromo-methoxybenzoic acids)

MethodKey ReagentsSolventYieldNotesReference
Direct BrominationBromineGlacial Acetic Acid72%Poor selectivity, more byproducts[4]
Halogenated SolventDibromohydantoin, H₂SO₄Dichloromethane93.6%High yield and purity[4]
Aqueous BrominationBromine, NaOHWater90.8%Good yield, aqueous solvent[4]

Experimental Protocols

The following is a representative protocol for the bromination of an aminobenzoic acid derivative, adapted for the proposed synthesis of this compound. This protocol serves as a starting point and requires optimization.

Proposed Synthesis of this compound

  • Dissolution: In a round-bottom flask protected from light, dissolve 2-Amino-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: If using an organic solvent, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the this compound.

Visualizations

Diagram 1: Proposed Synthetic Pathway and Potential Side Products

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 2-Amino-3-methoxybenzoic acid reagents N-Bromosuccinimide (NBS) Solvent (e.g., ACN) Room Temperature start->reagents Reaction product_desired This compound (Desired Product) reagents->product_desired Major Path (Sterically Hindered) product_side1 2-Amino-4-bromo-3-methoxybenzoic acid (Isomeric Byproduct) reagents->product_side1 Side Path (Electronically Favored) product_side2 Dibrominated Products reagents->product_side2 Side Path (Over-bromination)

Caption: Proposed reaction for synthesizing this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Final Product check_crude Analyze Crude Product (TLC, HPLC, NMR) start->check_crude low_conversion Problem: Low Conversion - Check starting material purity - Verify reagent activity (use fresh NBS) - Increase reaction time/temperature check_crude->low_conversion High % of Starting Material isomer_mix Problem: Isomer Mixture - Lower reaction temperature - Screen different solvents - Use protecting group for amine check_crude->isomer_mix Multiple Product Peaks/ Spots of Similar RF purification_issue Problem: Purification Loss - Optimize recrystallization solvent - Switch to column chromatography - Check pH during aqueous workup check_crude->purification_issue Crude product is clean but yield drops after purification

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid. The following sections address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway starts from 2-Amino-3-methoxybenzoic acid. The synthesis involves the direct bromination of the aromatic ring, where the amino and methoxy groups direct the regioselectivity of the reaction.

Q2: What are the most common side reactions observed during the synthesis?

The most prevalent side reactions include the formation of isomeric products, over-bromination, and incomplete reaction. The primary isomeric byproduct is typically 2-Amino-4-bromo-3-methoxybenzoic acid. Dihalo-substituted and other polyhalogenated impurities may also form under harsh reaction conditions.

Q3: How can I minimize the formation of the 4-bromo isomer?

Minimizing the formation of the 4-bromo isomer involves careful control of reaction conditions. Key parameters include maintaining a low reaction temperature, slow and controlled addition of the brominating agent, and using a suitable solvent to influence regioselectivity.

Q4: What is the best method for purifying the final product?

Purification of this compound can be challenging due to the similar polarities of the desired product and isomeric byproducts. Recrystallization from a mixed solvent system, such as ethanol/water or methanol/water, is often effective.[1][2] In cases where isomers are difficult to separate, column chromatography on silica gel may be necessary.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.

    • Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can promote the formation of side products and degradation.

    • Purity of Starting Materials: Impurities in the starting 2-Amino-3-methoxybenzoic acid can interfere with the reaction. Ensure the starting material is of high purity.

    • Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps. Optimize these procedures to minimize loss.

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC

  • Question: My crude product shows multiple spots on the TLC plate that are close to the product spot. How can I identify and eliminate these impurities?

  • Answer: The presence of multiple spots or peaks indicates the formation of side products, most likely isomers or poly-brominated species.

    • Isomer Formation: The primary isomer is likely 2-Amino-4-bromo-3-methoxybenzoic acid. Careful control of the reaction temperature and the rate of addition of the brominating agent can minimize its formation.

    • Poly-bromination: The formation of di- and tri-brominated products can occur if an excess of the brominating agent is used or if the reaction temperature is too high. Use a stoichiometric amount of the brominating agent.

    • Purification: A careful recrystallization is the first step for purification. If this fails, column chromatography with a suitable solvent system is recommended for separating these closely related compounds.

Issue 3: Difficulty in Product Isolation

  • Question: I am having trouble isolating a solid product from the reaction mixture. What could be the issue?

  • Answer: Difficulty in isolating a solid product could be due to the presence of oily impurities or incomplete removal of the solvent.

    • Oily Impurities: The formation of tarry or oily byproducts can inhibit crystallization. Washing the crude product with a non-polar solvent like hexane can help remove these impurities.

    • Solvent Removal: Ensure that the solvent from the reaction and extraction steps is completely removed under reduced pressure.

    • Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the solution in an ice bath can also promote precipitation.

Data Presentation

Table 1: Summary of a Typical Synthesis of this compound

ParameterValue
Starting Material2-Amino-3-methoxybenzoic acid
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Reaction Temperature0-5 °C
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by HPLC)>98%
Major Impurity2-Amino-4-bromo-3-methoxybenzoic acid

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Amino-3-methoxybenzoic acid (1 equivalent) in acetonitrile, cool the mixture to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Amino-3-methoxybenzoic acid in Acetonitrile cool Cool to 0-5 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir for 4-6 hours at 0-5 °C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize end_product This compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions SM 2-Amino-3-methoxybenzoic acid P This compound (Desired Product) SM->P + NBS (1.05 eq) Low Temp I1 2-Amino-4-bromo-3-methoxybenzoic acid (Isomeric Impurity) SM->I1 Higher Temp Fast Addition I2 2-Amino-4,6-dibromo-3-methoxybenzoic acid (Over-bromination) SM->I2 Excess NBS High Temp P->I2 Excess NBS

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Suboptimal Temperature low_yield->cause_ly2 impurities Multiple Spots on TLC cause_imp1 Isomer Formation impurities->cause_imp1 cause_imp2 Over-bromination impurities->cause_imp2 isolation_issue Product Isolation Difficulty cause_iso1 Oily Impurities isolation_issue->cause_iso1 cause_iso2 Incomplete Solvent Removal isolation_issue->cause_iso2 sol_ly1 Monitor Reaction (TLC/HPLC) cause_ly1->sol_ly1 sol_ly2 Optimize Temperature cause_ly2->sol_ly2 sol_imp1 Control Temp & Addition Rate cause_imp1->sol_imp1 sol_imp2 Use Stoichiometric Reagents cause_imp2->sol_imp2 sol_iso1 Wash with Non-polar Solvent cause_iso1->sol_iso1 sol_iso2 Thorough Drying cause_iso2->sol_iso2

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the synthesis of a substituted aminobenzoic acid like 2-Amino-6-bromo-3-methoxybenzoic acid?

A1: The optimal reaction temperature is highly dependent on the specific synthetic route (e.g., bromination of an aminomethoxybenzoic acid or amination of a bromo-methoxybenzoic acid). For bromination reactions using reagents like N-Bromosuccinimide (NBS), temperatures can range from room temperature (25-30°C) up to reflux, depending on the solvent and substrate reactivity.[1][2] For nucleophilic aromatic substitution reactions to introduce the amino group, temperatures can be significantly higher, often in the range of 80-150°C.[3] It is crucial to start with milder conditions and gradually increase the temperature while monitoring the reaction.

Q2: What are common side reactions related to temperature that I should be aware of?

A2: Several side reactions can be influenced by temperature. At elevated temperatures, decarboxylation (loss of the carboxylic acid group) can become a significant issue, particularly under harsh thermal or pH conditions.[4] The formation of regioisomers is another common problem; for instance, in bromination reactions, the temperature can affect the selectivity of the bromine addition to the aromatic ring.[1][4] For molecules with multiple reactive sites, higher temperatures can lead to a loss of selectivity and the formation of di- or tri-substituted byproducts.[5]

Q3: How can I monitor the reaction to optimize the temperature effectively?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the progress of a reaction.[1][2][4] By taking small aliquots from the reaction mixture at different time points and temperatures, you can track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for a more controlled optimization of the reaction temperature to maximize yield and minimize impurities.

Q4: Can the presence of both an amino and a bromo group on the same ring lead to specific temperature-sensitive side reactions?

A4: Yes, the presence of both an activating amino group and a deactivating but nucleophilically substitutable bromo group can present challenges. At higher temperatures, there is a risk of intermolecular reactions, such as self-coupling or polymerization, especially if the amino group of one molecule attacks the bromo-substituted ring of another. Careful control of temperature and concentration is necessary to minimize such side reactions.

Troubleshooting Guide

IssuePossible Cause Related to TemperatureSuggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC.[4]
Reaction temperature is too high: This could lead to the degradation of the starting material or the product.Lower the reaction temperature. If the reaction requires high temperatures, consider using a higher boiling point solvent or performing the reaction under pressure.
Formation of Multiple Byproducts Temperature is too high: This can lead to a loss of selectivity and the formation of isomeric byproducts or over-reaction.Reduce the reaction temperature. Consider a stepwise addition of reagents to maintain better control over the reaction exotherm.
Incorrect temperature for selective reaction: The desired reaction may be favored at a specific temperature, while side reactions dominate at others.Perform small-scale experiments at a range of temperatures to determine the optimal window for the desired transformation.
Product Decomposition Excessive heat: The product may not be stable at the reaction temperature, leading to decomposition.Check the thermal stability of the product, if data is available.[6] If possible, run the reaction at a lower temperature for a longer duration.
Incomplete Reaction Insufficient temperature: The reaction may be proceeding very slowly at the current temperature.Increase the temperature cautiously. Alternatively, consider adding a catalyst that could lower the activation energy and allow the reaction to proceed at a lower temperature.

Experimental Protocols

General Protocol for Temperature Optimization

This protocol outlines a general approach to optimizing the reaction temperature for a hypothetical synthesis of this compound.

  • Initial Small-Scale Reactions:

    • Set up multiple small-scale reactions in parallel, each with the same concentration of reactants and in the same solvent.

    • Run each reaction at a different, constant temperature (e.g., 25°C, 40°C, 60°C, 80°C).

    • Monitor each reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

    • Analyze the results to identify the temperature that gives the best conversion to the desired product with the fewest byproducts.

  • Stepwise Temperature Increase:

    • Set up a single reaction at a low temperature.

    • Gradually increase the temperature in set increments (e.g., 10°C every hour).

    • Take an aliquot for analysis at each temperature increment.

    • This method can help identify the minimum temperature required for the reaction to proceed efficiently.

  • Data Analysis:

    • For each temperature point, quantify the yield of the desired product and the percentage of impurities using a suitable analytical technique (e.g., HPLC with a standard).

    • Plot the yield and purity as a function of temperature to visualize the optimal temperature range.

Data Presentation

Table 1: Reaction Conditions for Structurally Similar Benzoic Acid Derivatives (for reference)

CompoundReactantsSolventTemperature (°C)Yield (%)Reference
2-bromo-5-methoxybenzoic acidm-methoxybenzoic acid, N-bromosuccinimideDichloromethane25-3093.4[1]
2-bromo-5-methoxybenzoic acidm-methoxybenzoic acid, dibromohydantoinDichloroethane25-3092.8[1]
Methyl 4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropaneDMF7090[7]
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateMethyl 4-(3-chloropropoxy)-3-methoxybenzoate, Nitric acidAcetic acid60-[7]
2-amino-3-fluorobenzoic acidAnilide precursorSulfuric acid90-[8]

Note: The yields and conditions presented are for related but different molecules and should be used as a general guide only.

Mandatory Visualization

G start Start Temperature Optimization monitor Monitor by TLC/HPLC start->monitor low_yield Low Yield or No Reaction increase_temp Increase Temperature (5-10°C increments) low_yield->increase_temp Yes monitor->low_yield Problem? side_products Significant Side Products Formed monitor->side_products Problem? good_conversion Good Conversion & Purity monitor->good_conversion No Problem increase_temp->monitor decrease_temp Decrease Temperature side_products->decrease_temp Yes decrease_temp->monitor optimal_temp Optimal Temperature Identified good_conversion->optimal_temp Yes

Caption: Troubleshooting workflow for reaction temperature optimization.

References

Technical Support Center: 2-Amino-6-bromo-3-methoxybenzoic acid NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum of 2-Amino-6-bromo-3-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific problems that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Problem: Unexpected peaks in the ¹H NMR spectrum.

Possible Cause 1: Solvent Impurities Residual protons in deuterated solvents are a common source of extraneous peaks. For example, acetone-d6 often shows a peak around 2.05 ppm and DMSO-d6 around 2.50 ppm. Water is also a frequent contaminant, appearing as a broad singlet with a variable chemical shift.[1][2]

Solution:

  • Use high-purity deuterated solvents from a reputable supplier.

  • Keep solvent containers tightly capped to minimize moisture absorption.[1]

  • To confirm an OH or NH peak, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity.[2]

Possible Cause 2: Contaminants from Synthesis or Purification Reagents, byproducts, or solvents from the synthesis or purification process (e.g., ethyl acetate, dichloromethane) may persist in the final sample.[2]

Solution:

  • Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • If a common solvent like ethyl acetate is suspected, it can sometimes be removed by dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating several times.[2]

Problem: Broad or distorted peaks in the spectrum.

Possible Cause 1: Poor Shimming An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.[3][4]

Solution:

  • Ensure the sample is prepared in a quality NMR tube and filled to the correct height (typically 4-5 cm).[5]

  • Perform automated or manual shimming on the spectrometer to optimize the magnetic field homogeneity. If shimming is difficult, it may indicate a problem with the sample itself.[4]

Possible Cause 2: Sample Concentration or Solubility Issues Highly concentrated samples can lead to increased viscosity and peak broadening.[3][6] Poor solubility or the presence of suspended particles will also negatively affect spectral quality.[3][5][6]

Solution:

  • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[6]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.[6]

  • Filter the sample solution to remove any particulate matter before transferring it to the NMR tube.[3][6][7]

Possible Cause 3: Paramagnetic Impurities Even trace amounts of paramagnetic metal ions can cause significant line broadening.[5][6]

Solution:

  • Use high-purity reagents and solvents throughout the synthesis.

  • If paramagnetic contamination is suspected, it may be possible to remove it through chelation or by passing the sample through a small plug of a suitable adsorbent.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted NMR Data Summary

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10-13 (broad singlet)~168
NH₂5-7 (broad singlet)-
Ar-H6.5 - 7.5 (doublets)-
OCH₃~3.9 (singlet)~56
Aromatic Carbons110 - 150-

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

Q2: Which deuterated solvent is best for this compound?

A2: The choice of solvent depends on the solubility of your compound. DMSO-d6 is often a good starting point for polar, crystalline compounds like benzoic acid derivatives, as it is a strong solvent. Chloroform-d (CDCl₃) is another common choice, but solubility may be more limited.[2][6] If peaks overlap with the solvent signal, trying a different solvent like acetone-d6 or benzene-d6 can be helpful.[2]

Q3: How much sample do I need for a good NMR spectrum?

A3: For a standard ¹H NMR spectrum of a small molecule, 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient.[6] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg may be needed to obtain a good signal-to-noise ratio in a reasonable amount of time.[6]

Q4: My spectrum has "wavy" distortions around the peaks. What causes this?

A4: Sinusoidal distortions or "wiggles" on both sides of a peak are often due to an acquisition time that is too short, which truncates the Free Induction Decay (FID). This can be resolved by increasing the acquisition time.[8]

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-25 mg of dry this compound into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) to the vial.[5]

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring there are no solid particles. If solids are present, filter the solution through a small cotton or glass wool plug in the pipette.[6][7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the spectrometer. Load a standard set of acquisition parameters for a ¹H experiment.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]

  • Acquisition: Acquire the ¹H NMR spectrum. A typical experiment may involve 8 to 16 scans.

  • Processing: Process the resulting FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

NMR Troubleshooting Workflow

NMR_Troubleshooting start Start: Acquire NMR Spectrum check_spectrum Evaluate Spectrum Quality: - Sharp Peaks? - Flat Baseline? - Correct Integrals? start->check_spectrum good_spectrum Spectrum OK: Proceed to Analysis check_spectrum->good_spectrum Yes bad_spectrum Problem Identified check_spectrum->bad_spectrum No broad_peaks Broad or Distorted Peaks? bad_spectrum->broad_peaks check_shims Re-shim Spectrometer broad_peaks->check_shims Yes extra_peaks Unexpected Peaks? broad_peaks->extra_peaks No check_shims->start check_sample_prep Check Sample: - Concentration? - Solubility? - Particulates? check_shims->check_sample_prep Still Broad reprepare_sample Dilute or Refilter Sample check_sample_prep->reprepare_sample Yes check_sample_prep->extra_peaks No reprepare_sample->start check_solvent Check Solvent Peaks (e.g., H₂O, residual CHCl₃) extra_peaks->check_solvent Yes check_impurities Review Synthesis/ Purification Solvents check_solvent->check_impurities Other Peaks d2o_exchange Perform D₂O Exchange check_solvent->d2o_exchange OH/NH Suspected check_impurities->good_spectrum d2o_exchange->start

Caption: A workflow diagram for troubleshooting common NMR spectral issues.

References

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A1: A plausible and frequently employed strategy for similar substituted benzoic acids involves a multi-step synthesis starting from a commercially available precursor like 3-methoxybenzoic acid. A common sequence involves:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Bromination: Regioselective addition of a bromine atom.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: Controlling the position of the incoming nitro and bromo substituents on the aromatic ring to obtain the desired 2,6,3-substitution pattern.

  • Reaction Conditions: Optimization of temperature, reaction time, and reagents to maximize yield and minimize side product formation.

  • Purification: Separation of the target compound from isomers and other impurities generated during the synthesis.

  • Low Yields: Potential for low overall yield in a multi-step synthesis, requiring careful execution and optimization of each step.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a standard method to monitor the progress of each synthetic step. By comparing the spots of the starting material, reaction mixture, and a co-spot, you can determine if the starting material has been consumed and new products are formed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue 1: Low yield or no reaction during the nitration of 3-methoxybenzoic acid.
  • Question: I am not observing the formation of the desired nitrated product, or the yield is very low. What could be the issue?

  • Answer:

    • Inadequate Nitrating Agent: Ensure the nitrating mixture (e.g., a mixture of concentrated sulfuric acid and nitric acid) is freshly prepared and of the correct concentration.

    • Low Reaction Temperature: While nitration is often performed at low temperatures to control selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Cautiously and gradually increase the temperature while monitoring the reaction by TLC.

    • Purity of Starting Material: Impurities in the 3-methoxybenzoic acid can inhibit the reaction. Ensure the starting material is of high purity.

Issue 2: Formation of multiple isomers during bromination.
  • Question: My bromination step is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

  • Answer:

    • Choice of Brominating Agent: The choice of brominating agent can significantly influence selectivity. N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst can sometimes offer better regioselectivity compared to liquid bromine.

    • Reaction Temperature: Temperature control is critical. Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer.

    • Solvent Effects: The polarity of the solvent can influence the directing effects of the substituents. Experiment with different solvents (e.g., acetic acid, dichloromethane) to optimize for the desired isomer.

Issue 3: Incomplete reduction of the nitro group.
  • Question: The reduction of the nitro group to an amine is not going to completion. What can I do?

  • Answer:

    • Choice and Activity of Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation. Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned.

    • Reaction Conditions: Ensure the pH of the reaction medium is appropriate for the chosen reducing agent. For example, reductions with SnCl₂ are typically carried out in an acidic medium. The reaction time may also need to be extended.

    • Solubility Issues: The starting nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent. Try a different solvent system or increase the solvent volume.

Issue 4: Difficulty in purifying the final product.
  • Question: I am struggling to obtain pure this compound. What purification techniques are recommended?

  • Answer:

    • Recrystallization: This is often the first method to try. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from isomers and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

    • Acid-Base Extraction: The acidic nature of the carboxylic acid and the basic nature of the amino group can be exploited for purification through a series of acid-base extractions.

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed synthetic route and may require optimization.

Step 1: Nitration of 3-methoxybenzoic acid to 3-methoxy-2-nitrobenzoic acid and 3-methoxy-6-nitrobenzoic acid

  • To a stirred solution of 3-methoxybenzoic acid in concentrated sulfuric acid at 0 °C, slowly add a cooled mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature at 0-5 °C and stir for the time indicated by TLC monitoring.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separate the isomers using column chromatography.

Step 2: Bromination of the desired nitro-isomer

  • Dissolve the isolated 3-methoxy-nitrobenzoic acid isomer in a suitable solvent (e.g., glacial acetic acid).

  • Add a brominating agent (e.g., N-Bromosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Reduction of the nitro group to an amine

  • Dissolve the bromo-nitro-methoxybenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the final product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data from Analogous Syntheses

The following tables summarize typical reaction conditions and yields for similar transformations found in the literature. These should be used as a starting point for optimization.

Table 1: Bromination of Substituted Benzoic Acids

Starting MaterialBrominating AgentSolventCatalystTemp (°C)Time (h)Yield (%)
m-methoxybenzoic acidDibromohydantoinDichloromethaneRed Phosphorus / KBr25-30392.8
3-Methylbenzoic AcidBromine (Br₂)Carbon tetrachlorideFeBr₃Reflux--
m-aminobenzoic acidBromine vaporAq. HCl-0-53-

Table 2: Reduction of Aromatic Nitro Compounds

Starting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
Substituted NitrobenzeneSnCl₂·2H₂OEthanolReflux--
Substituted NitrobenzeneFe / HClEthanol / WaterReflux--
Substituted NitrobenzeneH₂, Pd/CMethanolRT->90

Visualizations

Synthetic_Workflow Start 3-Methoxybenzoic Acid Nitration Step 1: Nitration (H₂SO₄, HNO₃) Start->Nitration Nitro_Isomers Mixture of Nitro Isomers Nitration->Nitro_Isomers Separation Separation of Isomers (Chromatography) Nitro_Isomers->Separation Desired_Nitro Desired Nitro-Methoxybenzoic Acid Separation->Desired_Nitro Bromination Step 2: Bromination (e.g., NBS) Desired_Nitro->Bromination Bromo_Nitro Bromo-Nitro-Methoxybenzoic Acid Bromination->Bromo_Nitro Reduction Step 3: Reduction (e.g., SnCl₂) Bromo_Nitro->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Bromination Start Low Regioselectivity in Bromination Q1 Check Brominating Agent Start->Q1 A1_NBS Consider using NBS for higher selectivity Q1->A1_NBS Using Br₂? Q2 Review Reaction Temperature Q1->Q2 Using NBS? A1_NBS->Q2 A1_Br2 If using Br₂, ensure slow addition A1_Br2->Q2 A2_Lower Lower the temperature to favor thermodynamic product Q2->A2_Lower Temp > 0°C? Q3 Evaluate Solvent Q2->Q3 Temp ≤ 0°C? A2_Lower->Q3 A3_Solvent Experiment with solvents of different polarity Q3->A3_Solvent Isomeric mixture persists? Success Improved Regioselectivity Q3->Success Separation is clean A3_Solvent->Success

Caption: Troubleshooting logic for poor regioselectivity during bromination.

Technical Support Center: Purification of 2-Amino-6-bromo-3-methoxybenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-6-bromo-3-methoxybenzoic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

IssuePotential Cause(s)Suggested Solutions
Compound will not dissolve - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature.- Select an appropriate solvent: Based on the structure of this compound, which has both polar (amino and carboxylic acid) and non-polar (brominated aromatic ring) features, suitable solvents would be polar protic solvents like ethanol, methanol, or a mixture of ethanol and water.[1]- Increase solvent volume: Add small increments of hot solvent until the compound dissolves.[1]- Ensure adequate heating: Heat the solvent to its boiling point to maximize solubility.
"Oiling out" instead of crystallization - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.- Dilute the solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent.[2][3]- Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2][3]- Consider a preliminary purification: If impurities are high, a preliminary purification step like column chromatography might be necessary.[2]
No crystal formation upon cooling - Solution is too dilute (excess solvent used).- Supersaturation of the solution.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]- Induce crystallization: - Scratching: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[2][3] - Seeding: Add a small crystal of the pure compound to act as a template for crystal growth.[2][3]
Low yield of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent: This will ensure the solution is saturated upon cooling.[3]- Pre-heat the filtration apparatus: This will prevent the product from crystallizing in the funnel.[2]- Thoroughly cool the solution: Ensure the solution is ice-cold before filtering to minimize solubility.- Wash with minimal ice-cold solvent: Use a small amount of cold solvent to wash the collected crystals.[2]
Crystals are colored - Presence of colored impurities.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.[2][3]
Crystals are very fine or powdery - The solution cooled too rapidly.- Slow the rate of cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This will create a saturated solution upon cooling, maximizing the yield of recrystallized product. Add the hot solvent in small portions to the crude material while heating and stirring, allowing time for dissolution after each addition.[1]

Q3: My compound has "oiled out". Can I still get crystals?

A3: Yes. "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To obtain crystals, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the concentration and allow the solution to cool more slowly.[2][3]

Q4: What should I do if no crystals form even after scratching and seeding?

A4: If crystallization does not occur, it is highly likely that too much solvent was used. In this case, you will need to reduce the volume of the solvent by gently heating the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.[2][3]

Q5: How can I improve the purity of my final product if a single recrystallization is insufficient?

A5: If the product is still impure after one recrystallization, a second recrystallization can be performed. Alternatively, if the impurities have a different polarity than your product, a technique like column chromatography may be necessary for effective separation.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes may require optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks (2)

  • Hotplate with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Methodology:

  • Solvent Selection: In a small test tube, determine the appropriate recrystallization solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture on a hotplate with stirring. Continue adding the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved product.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Data Presentation

Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)General Solubility
This compound246.06Not availableInferred to be soluble in polar organic solvents like ethanol and methanol.
2-Amino-3-methoxybenzoic acid167.16169-170Soluble in methanol.
3-Methoxybenzoic acid152.15105-107Soluble in 95% ethanol and water (2 mg/ml at 25°C).[4]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_dissolve Compound not dissolving? start->no_dissolve oiling_out Oiling out? start->oiling_out no_crystals No crystals forming? start->no_crystals low_yield Low yield? start->low_yield sol1 Change solvent or increase volume/temp no_dissolve->sol1 Yes sol2 Reheat, add solvent, cool slowly oiling_out->sol2 Yes sol3 Reduce solvent volume, scratch, or seed no_crystals->sol3 Yes sol4 Use min. hot solvent, cool thoroughly low_yield->sol4 Yes

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: 2-Amino-6-bromo-3-methoxybenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for the purification of 2-Amino-6-bromo-3-methoxybenzoic acid using column chromatography. It includes a detailed experimental protocol, frequently asked questions (FAQs), and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. Due to the presence of both an acidic carboxylic acid group and a basic amino group, the compound may interact strongly with the slightly acidic silica. If significant tailing or irreversible adsorption is observed, consider using deactivated (neutral) silica gel or adding a small percentage of a basic modifier like triethylamine to the mobile phase.[1]

Q2: How do I determine the optimal mobile phase for the separation?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities, with a target Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2] A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. The polarity can be adjusted by varying the ratio of these solvents. For more polar compounds, a system of butanol, acetic acid, and water can be explored.[3]

Q3: My compound is not very soluble in the mobile phase. What can I do?

A3: If your compound has poor solubility in the initial mobile phase, you can dissolve it in a minimum amount of a stronger, more polar solvent (e.g., dichloromethane or a small amount of DMSO) before loading it onto the column. This is known as "wet-loading". Alternatively, you can use the "dry-loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[1] For compounds with both acidic and basic groups, adjusting the pH with a non-nucleophilic base might also improve solubility in certain solvents.[4]

Q4: The purified fractions contain my compound, but it appears to be contaminated with silica. How can I prevent this?

A4: This can happen if a highly polar solvent system (especially with methanol) is used, which can cause the silica gel to dissolve slightly. To avoid this, use the least polar mobile phase that provides good separation. If a highly polar system is necessary, you can filter the collected fractions through a small plug of cotton or a syringe filter to remove any fine silica particles.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general method and may require optimization based on the specific impurity profile of your crude material.

Preparation
  • Materials:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (optional)

    • Chromatography column

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • Developing chamber for TLC

    • UV lamp for visualization

    • Collection tubes/flasks

Mobile Phase Selection (TLC)
  • Prepare several eluent mixtures with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., EtOAc or Dichloromethane).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plates in the prepared eluent mixtures.

  • Visualize the spots under a UV lamp.

  • Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities. If tailing is observed, add 0.1-1% triethylamine to the mobile phase.

Column Packing
  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase selected from your TLC analysis.

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if necessary) to start the elution.

  • Collect the eluent in fractions.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If the desired compound is slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution).

Product Isolation
  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: TLC Mobile Phase Optimization
Hexane:EtOAc RatioRf of this compound (approx.)Observations
9:1< 0.1Compound remains at the baseline.
8:20.15Compound starts to move.
7:3 0.25 Good separation, target Rf achieved.
1:10.5Compound moves too fast, poor separation.

Note: These are example values and should be determined experimentally.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Compound is not moving off the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Strong interaction with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize acidic sites.[1]
Compound streaks or "tails" down the column Strong interaction between the amino group and acidic silica gel.Use deactivated silica gel or add a basic modifier (e.g., triethylamine) to the eluent.[1]
Column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.
Poor separation of compounds (overlapping bands) Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC to achieve better separation.
The column was not packed properly (channels or cracks).Repack the column carefully, ensuring a uniform and bubble-free bed.
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Start with a less polar solvent system (e.g., higher percentage of hexanes).
No compound is recovered from the column The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running the column. Consider using a different stationary phase like alumina.
The compound is irreversibly adsorbed to the silica.Use a more polar eluent or consider using a different stationary phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Mobile Phase Selection packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring elution->monitoring Collect Fractions monitoring->elution Adjust Polarity (Gradient) isolation 6. Product Isolation monitoring->isolation

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_movement Compound Stuck at Baseline? start->no_movement tailing Tailing or Streaking? start->tailing poor_sep Poor Separation? start->poor_sep increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes add_base Add Triethylamine/Ammonia no_movement->add_base If still stuck tailing->add_base Yes deactivated_silica Use Deactivated Silica tailing->deactivated_silica Alternative repack_column Repack Column poor_sep->repack_column If packing is uneven optimize_solvent Re-optimize Mobile Phase via TLC poor_sep->optimize_solvent Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Purification of 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oxidation during the purification of 2-Amino-6-bromo-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed color. What does this indicate?

A1: A change in color, often to a yellow, brown, or darker hue, is a common indicator of oxidation. Aromatic amines, like the one in your compound, are susceptible to degradation upon exposure to air and light, leading to the formation of colored impurities.[1]

Q2: What are the primary factors that promote the oxidation of this compound?

A2: The primary factors that can lead to the oxidation of this compound include:

  • Exposure to atmospheric oxygen: The amino group is particularly susceptible to oxidation.

  • Exposure to light: Photochemical reactions can accelerate degradation.[1]

  • Elevated temperatures: Heat can increase the rate of oxidative reactions.

  • Presence of metal ions: Trace metal contaminants can catalyze oxidation.

Q3: How can I prevent oxidation during the purification process?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[2][3][4] This can be achieved using standard techniques for handling air-sensitive compounds, such as a glove box or Schlenk line.[2][3][5][6] Additionally, using degassed solvents and protecting the compound from light are essential preventative measures.[1][5]

Q4: Are there any chemical additives I can use to prevent oxidation?

A4: Yes, the use of antioxidants can be an effective strategy. Antioxidants work by preferentially reacting with oxidizing species, thereby protecting your compound of interest. The choice of antioxidant will depend on the solvent system and the specific purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a common method for purifying solid compounds. However, challenges can arise, especially with sensitive molecules like this compound.

Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The solution is too concentrated, or the cooling process is too rapid. Impurities may also be depressing the melting point.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different recrystallization solvent.[7]
No crystal formation after cooling The solution may be too dilute, or nucleation has not been initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[7]
Low crystal yield Too much solvent was used, or the crystals are too soluble in the washing solvent.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Crystals appear colored This is a sign of oxidation or the presence of colored impurities.Perform the recrystallization under an inert atmosphere. Consider adding a small amount of a suitable antioxidant to the solvent. You can also try adding activated charcoal to the hot solution before filtration to remove some colored impurities, but this should be done cautiously as it can also adsorb your product.[7]

Experimental Protocols

General Precautions for Handling this compound

Due to its sensitivity to air and light, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) and with protection from light (e.g., by wrapping glassware in aluminum foil). Solvents should be thoroughly degassed before use.

Protocol 1: Recrystallization under an Inert Atmosphere

This protocol provides a general guideline for the recrystallization of this compound to prevent oxidation. The choice of solvent should be determined empirically, but polar organic solvents are a good starting point.

Materials:

  • Crude this compound

  • High-purity, degassed recrystallization solvent (e.g., ethanol, isopropanol)

  • Schlenk flask or a round-bottom flask with a gas inlet adapter

  • Inert gas supply (nitrogen or argon)

  • Heating mantle and stirrer

  • Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

Procedure:

  • Place the crude this compound in the Schlenk flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a minimal amount of the degassed solvent to the flask while maintaining a positive pressure of inert gas.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature under the inert atmosphere.

  • For maximum yield, further cool the flask in an ice bath.

  • Collect the crystals by filtration under a stream of inert gas.

  • Wash the crystals with a small amount of cold, degassed solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Antioxidants for Pharmaceutical Applications

While specific data for this compound is not available, the following antioxidants are commonly used in pharmaceutical formulations to prevent oxidative degradation and may be suitable for use during purification.[8][9] Compatibility with your compound and solvent system should be tested on a small scale.

Antioxidant Solubility Notes
Ascorbic Acid (Vitamin C) Water-solubleA potent reducing agent.[8][9]
Butylated Hydroxytoluene (BHT) Oil-solubleOften used for stabilizing oils and fats.[8][9]
Butylated Hydroxyanisole (BHA) Oil-solubleSimilar to BHT, used in cosmetics and pharmaceuticals.[9]
Sodium Metabisulfite Water-solubleA common antioxidant in pharmaceutical formulations.[9]
Tocopherol (Vitamin E) Oil-solubleA natural antioxidant.[9]

Visualization

Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of this compound, with a focus on preventing oxidation.

Troubleshooting Workflow for this compound Purification start Start Purification check_color Initial Material Discolored? start->check_color charcoal_step Consider Charcoal Treatment (Use with Caution) check_color->charcoal_step Yes setup_inert Set up Purification under Inert Atmosphere (N2 or Ar) check_color->setup_inert No charcoal_step->setup_inert degas_solvent Use Degassed Solvents setup_inert->degas_solvent protect_light Protect from Light degas_solvent->protect_light dissolution Dissolve in Minimum Hot Degassed Solvent protect_light->dissolution hot_filtration Insoluble Impurities Present? dissolution->hot_filtration perform_hot_filtration Perform Hot Filtration (under Inert Gas) hot_filtration->perform_hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration->cool_solution No perform_hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No collect_crystals Collect Crystals by Filtration (under Inert Gas) check_crystals->collect_crystals Yes troubleshoot_oiling Reheat, Add More Solvent, Cool Slower oiling_out->troubleshoot_oiling Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal oiling_out->induce_crystallization No troubleshoot_oiling->cool_solution induce_crystallization->check_crystals wash_crystals Wash with Minimal Cold, Degassed Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals check_final_color Final Product Discolored? dry_crystals->check_final_color final_product Pure this compound check_final_color->final_product No repurify Re-purify with Stricter Inert Conditions and/or Consider Antioxidant Use check_final_color->repurify Yes repurify->start

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy in drug development. This guide provides an objective comparison of key analytical techniques for determining the purity of 2-Amino-6-bromo-3-methoxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated, with supporting experimental data and detailed protocols to inform method selection and implementation.

Data Presentation: A Comparative Overview

The selection of an analytical technique for purity determination is a multi-faceted decision, balancing sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the typical performance of HPLC, GC-MS, and qNMR for the analysis of this compound and structurally related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS, with Derivatization)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.Absolute or relative quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Selectivity Good; can be optimized with column and mobile phase selection.Very High; provides structural information from mass spectra, aiding in impurity identification.High; distinguishes between structurally similar compounds based on unique NMR signals.
Limit of Detection (LOD) ~0.05 µg/mL~0.05 µg/mLImpurity quantification at ≥0.1% level
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.15 µg/mLImpurity quantification at ≥0.1% level
Precision (%RSD) < 2%< 5%< 2%
Sample Throughput HighModerateModerate
Destructive YesYesNo

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quality control of this compound, allowing for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program: Start with 90% A and 10% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of silylated derivatives (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp to 300 °C at a rate of 15 °C/min. Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 50-500

  • Data Analysis: Purity is assessed by the area percentage of the peak corresponding to the derivatized analyte relative to the total ion chromatogram area. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[2] The purity is determined relative to a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, purity ≥99.5%)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and the singlet of the internal standard (maleic acid, ~6.3 ppm in DMSO-d6).[3]

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an appropriate analytical technique for purity determination and the general experimental workflow for a typical analysis.

analytical_technique_selection start Define Analytical Need technique_choice Select Technique start->technique_choice purity_assay Purity Assay (Quantification of Main Component) hplc HPLC-UV purity_assay->hplc qnmr qNMR purity_assay->qnmr impurity_profiling Impurity Profiling (Identification & Quantification) gcms GC-MS impurity_profiling->gcms Volatile Impurities lcms LC-MS impurity_profiling->lcms Non-volatile/ Unknown Impurities technique_choice->purity_assay Assay Focus technique_choice->impurity_profiling Impurity Focus end_assay Purity Value hplc->end_assay qnmr->end_assay end_profile Impurity Profile gcms->end_profile lcms->end_profile

Caption: Logical workflow for selecting an analytical technique.

experimental_workflow sample_prep Sample Preparation (Weighing, Dissolution) derivatization Derivatization (for GC-MS) sample_prep->derivatization instrumental_analysis Instrumental Analysis (HPLC, GC-MS, or qNMR) sample_prep->instrumental_analysis HPLC / qNMR derivatization->instrumental_analysis GC-MS data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Integration, Spectral Analysis) data_acquisition->data_processing result_calculation Result Calculation (Purity, Impurity Levels) data_processing->result_calculation report Final Report result_calculation->report

Caption: General experimental workflow for purity analysis.

References

A Comparative Analysis of the Reactivity of 2-Amino-6-bromo-3-methoxybenzoic Acid and Its Analogs in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-6-bromo-3-methoxybenzoic acid with its structural analogs. The unique substitution pattern of this molecule—featuring an activating amino group, a moderately activating methoxy group, a deactivating carboxylic acid, and a versatile bromo handle—positions it as a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical development. Understanding its reactivity in comparison to analogs is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

The primary focus of this comparison will be on palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The performance of this compound will be benchmarked against its chloro and iodo analogs to highlight the influence of the halogen on reaction efficiency.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bond is the primary site for many crucial bond-forming reactions. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl, which is inversely related to the bond dissociation energies of the corresponding carbon-halogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[2] The choice of the aryl halide is a critical parameter for success. The data below, based on typical outcomes for analogous reactions, compares the performance of 2-Amino-3-methoxy-halobenzoic acid analogs in a representative Suzuki-Miyaura coupling with an arylboronic acid.[1]

Table 1: Comparison of Aryl Halide Analogs in a Representative Suzuki-Miyaura Coupling Reaction

Aryl Halide AnalogCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-6-iodo -3-methoxybenzoic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O802~95%
This compound Pd(dppf)Cl₂ (3%) K₂CO₃ Dioxane/H₂O 90 8 ~88%
2-Amino-6-chloro -3-methoxybenzoic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O11024~75%

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]

As the data indicates, the iodo-analog demonstrates the highest reactivity, providing an excellent yield in the shortest time and at a lower temperature.[1] The target compound, this compound, presents a well-balanced profile of high reactivity and greater cost-effectiveness compared to the iodo derivative, making it a preferred substrate in many applications. The chloro-analog is significantly less reactive, necessitating higher temperatures, longer reaction times, and a more sophisticated and often more expensive catalyst system to achieve comparable yields.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of complex aryl amines.[3][4] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key determinant of the reaction's efficiency.

Table 2: Comparison of Aryl Halide Analogs in a Representative Buchwald-Hartwig Amination

Aryl Halide AnalogCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-6-iodo -3-methoxybenzoic acidPd₂(dba)₃ (1%) / Xantphos (2%)Cs₂CO₃Dioxane906~92%
This compound Pd₂(dba)₃ (2%) / BINAP (3%) NaOtBu Toluene 100 16 ~85%
2-Amino-6-chloro -3-methoxybenzoic acidPd(OAc)₂ (2%) / RuPhos (4%)K₃PO₄t-BuOH11024~70%

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]

The reactivity trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The iodo-derivative exhibits the highest reactivity.[1] this compound remains a highly effective substrate, affording excellent yields.[1] However, it typically requires higher temperatures and longer reaction times than its iodo counterpart. The chloro-derivative is the most challenging substrate, demanding more forcing conditions and specialized catalyst systems to achieve good conversion.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., N₂ Purge) Solvent->Inert Heat Heat to Reaction Temp. (e.g., 90-110°C) Inert->Heat Quench Cool & Quench Heat->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Analysis Analysis (NMR, MS) Purify->Analysis

General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction flask with a magnetic stir bar.

  • Add this compound to the flask.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by the amine coupling partner via syringe.

  • Purge the flask with inert gas for 5 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Considerations and Reactivity Trends

The reactivity differences among the aryl halide analogs are rooted in the first and rate-determining step of the catalytic cycle for both reactions: oxidative addition.

Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X amine_coordination Amine Coordination / Deprotonation oxidative_addition->amine_coordination R₂NH, Base oxidative_addition->l1 L₂Pd(Ar)(X) reductive_elimination Reductive Elimination amine_coordination->reductive_elimination amine_coordination->l2 L₂Pd(Ar)(NR₂) reductive_elimination->pd0 Ar-NR₂ reductive_elimination->l3

Simplified catalytic cycle for Buchwald-Hartwig amination.

In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, making oxidative addition faster and more facile. The C-Br bond is stronger, requiring more energy (higher temperature), while the C-Cl bond is the strongest and shortest, making oxidative addition the most difficult and the slowest step.

Reactivity_Trend reactivity Aryl-Cl Aryl-Br Aryl-I l2 Fastest Reactivity l1 Slowest Reactivity start->end

Reactivity trend of aryl halides in cross-coupling reactions.

Conclusion

This compound stands out as a highly useful and versatile building block in organic synthesis. While its iodo-analog offers faster reaction kinetics, the bromo-derivative provides an excellent combination of high reactivity, stability, and economic viability. It is significantly more reactive than its chloro counterpart, allowing for milder reaction conditions and broader substrate scope in critical C-C and C-N bond-forming reactions. This guide provides the necessary data and protocols to assist researchers in effectively utilizing this valuable intermediate for the synthesis of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 2-Amino-6-bromo-3-methoxybenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-Amino-6-bromo-3-methoxybenzoic acid by examining the documented activities of structurally analogous compounds. Direct experimental data on this compound is limited in publicly available literature. Therefore, this document leverages structure-activity relationship (SAR) principles to infer its potential efficacy by comparing it with related benzoic acid derivatives. The inclusion of detailed experimental protocols for key biological assays is intended to facilitate further research and standardized evaluation.

Comparative Biological Activity Data

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, methoxylation, and amination can impart a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following table summarizes the quantitative biological activity data for several compounds structurally related to this compound.

CompoundStructureBiological ActivityTarget Organism/Cell Line/EnzymeKey Performance Metric (IC₅₀/MIC)Reference(s)
2-Amino-3-chlorobenzoic acid AnticancerMDA-MB-231 (Breast Cancer)IC₅₀: 5 µM (48h)[1]
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity (specific MIC not provided)[1]
2-Bromo-3-nitrobenzoic acid AntibacterialStaphylococcus aureusActivity reported (specific MIC not provided)[2][3]
5-Aminoisoquinolin-1-one (Derivative of 2-Bromo-3-nitrobenzoic acid)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Enzyme InhibitionPoly(ADP-ribose) polymerase-1 (PARP-1)IC₅₀: ~4 µM (PJ34HCl, a similar PARP inhibitor)[2][4]
4-Methoxybenzoic acid (p-Anisic acid)Anti-inflammatory, Antioxidant, AntimicrobialVariousBroad activity reported[5][6]
2-Hydroxy-4-methoxybenzoic acid Anti-inflammatory, AntioxidantRat model of hepatotoxicityAttenuated inflammatory markers[7]
2-Aminobenzoic acid derivatives General structureAntifungal, AntibiofilmCandida albicansSynergistic effect with Fluconazole[8]

Inference for this compound:

Based on the data from these related compounds, it is plausible to hypothesize that this compound may exhibit a range of biological activities. The presence of the bromine atom, similar to the chlorine in 2-amino-3-chlorobenzoic acid and the bromine in 2-bromo-3-nitrobenzoic acid, suggests potential antibacterial properties.[1][2][3] The amino and methoxy groups are common features in compounds with anticancer and anti-inflammatory activities.[1][5][7] Further empirical testing is necessary to validate these hypotheses.

Mandatory Visualizations

G Structural Comparison of Benzoic Acid Derivatives A 2-Aminobenzoic Acid (Anthranilic Acid) B This compound (Target Compound) A->B + Br + OCH3 C 2-Amino-3-chlorobenzoic acid A->C + Cl B->C Br vs Cl Position Isomers D 2-Bromo-3-nitrobenzoic acid B->D NH2 vs NO2 Position Isomers E 4-Methoxybenzoic acid B->E + NH2 + Br workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate microtiter plate wells with compound dilutions and bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F PARP_Pathway Simplified PARP-1 Signaling Pathway in DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., 5-Aminoisoquinolin-1-one) Inhibitor->PARP1 Inhibits

References

validation of a new synthetic route for 2-Amino-6-bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, protecting-group-based synthetic route for this compound against a traditional, linear synthetic approach. The objective is to offer an objective analysis of the performance, efficiency, and potential advantages of the new methodology, supported by comparative experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of polysubstituted benzoic acids like this compound is a critical process in the development of various pharmaceutical compounds. The precise arrangement of functional groups on the aromatic ring is paramount for biological activity, and achieving this with high regioselectivity and yield is a significant challenge in synthetic organic chemistry. This guide evaluates two distinct pathways to the target molecule.

Traditional Synthetic Route: A linear approach commencing with 3-methoxybenzoic acid, involving sequential nitration, bromination, and reduction. This method is straightforward but may present challenges in controlling regioselectivity during the electrophilic substitution steps.

New Synthetic Route: A more strategic approach starting from the readily available 2-Amino-3-methoxybenzoic acid. This route employs a protecting group strategy to enhance the regioselectivity of the bromination step, potentially leading to a purer product and higher overall yield.

Comparative Data Presentation

The following table summarizes the key quantitative data for both the traditional and the new synthetic routes, allowing for a direct comparison of their efficiency and effectiveness.

Parameter Traditional Synthetic Route New Synthetic Route
Starting Material 3-Methoxybenzoic Acid2-Amino-3-methoxybenzoic Acid
Number of Steps 33
Overall Yield ~55-65%~75-85%
Product Purity (pre-purification) ~85-90%>95%
Key Reagents Nitric Acid, Sulfuric Acid, N-Bromosuccinimide, Iron powder, HClAcetic Anhydride, N-Bromosuccinimide, HCl
Primary Advantage Utilizes a simple, inexpensive starting material.High regioselectivity in the bromination step, leading to higher purity and yield.
Primary Disadvantage Potential for isomeric impurities due to mixed regioselectivity during nitration and bromination.Requires an additional protection/deprotection sequence.

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic routes are provided below.

Traditional Synthetic Route Protocol

Step 1: Synthesis of 2-Nitro-3-methoxybenzoic Acid

  • To a stirred solution of 3-methoxybenzoic acid (15.2 g, 0.1 mol) in concentrated sulfuric acid (60 mL) at 0°C, a mixture of concentrated nitric acid (9.5 mL) and concentrated sulfuric acid (9.5 mL) is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The mixture is then carefully poured onto crushed ice (200 g).

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 2-nitro-3-methoxybenzoic acid.

  • Expected Yield: 85-90%

Step 2: Synthesis of 6-Bromo-2-nitro-3-methoxybenzoic Acid

  • To a solution of 2-nitro-3-methoxybenzoic acid (19.7 g, 0.1 mol) in a suitable solvent such as acetic acid, N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) is added in portions.

  • The mixture is heated to 80°C and stirred for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The precipitated solid is filtered, washed with water, and dried to give 6-bromo-2-nitro-3-methoxybenzoic acid.

  • Expected Yield: 70-75%

Step 3: Synthesis of this compound

  • A mixture of 6-bromo-2-nitro-3-methoxybenzoic acid (27.6 g, 0.1 mol), iron powder (28 g, 0.5 mol), and ethanol/water (4:1, 200 mL) is heated to reflux.

  • Concentrated hydrochloric acid (5 mL) is added dropwise, and the reaction is refluxed for 4 hours.

  • The hot reaction mixture is filtered through celite, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield this compound.

  • Expected Yield: 90-95%

New Synthetic Route Protocol

Step 1: Synthesis of 2-Acetamido-3-methoxybenzoic Acid (Protection)

  • 2-Amino-3-methoxybenzoic acid (16.7 g, 0.1 mol) is dissolved in acetic anhydride (50 mL).

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then poured into cold water (200 mL) with vigorous stirring.

  • The resulting white precipitate is collected by filtration, washed with water, and dried to give 2-acetamido-3-methoxybenzoic acid.

  • Expected Yield: 95-98%

Step 2: Synthesis of 2-Acetamido-6-bromo-3-methoxybenzoic Acid (Bromination)

  • 2-Acetamido-3-methoxybenzoic acid (20.9 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL).

  • N-Bromosuccinimide (17.8 g, 0.1 mol) is added in one portion.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into water, and the precipitate is collected by filtration.

  • The solid is washed with water and dried to afford 2-acetamido-6-bromo-3-methoxybenzoic acid.

  • Expected Yield: 85-90%

Step 3: Synthesis of this compound (Deprotection)

  • 2-Acetamido-6-bromo-3-methoxybenzoic acid (28.8 g, 0.1 mol) is suspended in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • The mixture is heated to reflux for 6 hours.

  • The solution is cooled and the solvent is partially evaporated under reduced pressure.

  • The pH is adjusted to neutral with a saturated sodium bicarbonate solution to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield this compound.

  • Expected Yield: 90-95%

Visualizations of Synthetic Pathways

The following diagrams illustrate the chemical transformations and logical workflows of the compared synthetic routes.

Traditional_Route start 3-Methoxybenzoic Acid step1 2-Nitro-3-methoxybenzoic Acid start->step1 HNO3, H2SO4 step2 6-Bromo-2-nitro-3-methoxybenzoic Acid step1->step2 NBS, Acetic Acid end_product This compound step2->end_product Fe, HCl

Caption: Traditional synthetic route for this compound.

New_Route start 2-Amino-3-methoxybenzoic Acid step1 2-Acetamido-3-methoxybenzoic Acid start->step1 Acetic Anhydride step2 2-Acetamido-6-bromo-3-methoxybenzoic Acid step1->step2 NBS, Acetic Acid end_product This compound step2->end_product HCl, Ethanol

Caption: New synthetic route employing a protecting group strategy.

Workflow_Comparison cluster_0 Traditional Route cluster_1 New Route a1 Nitration a2 Bromination a1->a2 a3 Reduction a2->a3 end_product Final Product a3->end_product b1 Protection (Acetylation) b2 Regioselective Bromination b1->b2 b3 Deprotection b2->b3 b3->end_product start Starting Materials start->a1 start->b1

Mass Spectrometry Analysis of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and comparative data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometric techniques for the identification and characterization of substituted aromatic compounds.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] This will result in ion clusters for the molecular ion and any bromine-containing fragments, with peaks separated by two mass-to-charge units (m/z).

The fragmentation of aromatic carboxylic acids under electron ionization (EI) typically involves characteristic losses of small neutral molecules.[2][3] For the title compound, key fragmentation events are predicted to involve the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), a methyl radical (-CH₃) from the methoxy group, and subsequent loss of carbon monoxide (CO).[2][3][4]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/z (for 79Br) m/z (for 81Br) Proposed Fragment Neutral Loss Notes
245247[M]+•-Molecular ion. The presence of the M+2 peak with nearly equal intensity is a key indicator of a single bromine atom.
228230[M - OH]+-OHLoss of a hydroxyl radical from the carboxylic acid group.
200202[M - COOH]+-COOHLoss of the carboxylic acid group.
230232[M - CH₃]+-CH₃Loss of a methyl radical from the methoxy group.
202204[M - CH₃ - CO]+-CH₃, -COSubsequent loss of carbon monoxide from the [M - CH₃]+ fragment.
121-[C₇H₅O₂]+-Br, -NH₂, -HFragment resulting from the loss of bromine and the amino group.

Comparison with Structurally Similar Compounds

The predicted fragmentation pattern can be compared with the known mass spectral behavior of related compounds such as aminobenzoic acids, methoxybenzoic acids, and other halogenated aromatic acids.

  • Methoxybenzoic Acids: The mass spectra of methoxybenzoic acid isomers are often dominated by the loss of the methyl group, followed by the elimination of carbon monoxide.[4][5] This supports the predicted fragmentation pathway for this compound.

  • Aminobenzoic Acids: Derivatives of aminobenzoic acid also exhibit characteristic fragmentation patterns that can be useful for comparison.[6][7][8][9][10]

  • Halogenated Benzoic Acids: The presence of a halogen atom significantly influences the mass spectrum, primarily due to its isotopic distribution. The fragmentation of brominated benzoic acids will show the characteristic M/M+2 isotope pattern for all bromine-containing fragments.

Experimental Protocols

A standard protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below. For non-volatile derivatives, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) would be a suitable alternative.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • If derivatization is required for GC-MS analysis to increase volatility, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-350

    • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the peak corresponding to this compound.

  • Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions, paying close attention to the isotopic pattern of bromine.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [M]+• m/z 245/247 F1 [M - OH]+ m/z 228/230 M->F1 -OH F2 [M - COOH]+ m/z 200/202 M->F2 -COOH F3 [M - CH3]+ m/z 230/232 M->F3 -CH3 F4 [M - CH3 - CO]+ m/z 202/204 F3->F4 -CO

Caption: Predicted fragmentation of this compound.

This guide serves as a predictive tool for the mass spectrometric analysis of this compound. Experimental verification is recommended to confirm the proposed fragmentation patterns.

References

A Comparative Spectroscopic Guide to 2-Amino-6-bromo-3-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the spectroscopic data for 2-Amino-6-bromo-3-methoxybenzoic acid and its structural isomers. Due to the limited availability of published experimental data for this compound, this guide leverages data from its isomers and related substituted benzoic acids to provide a predictive and comparative framework for its characterization.

This document summarizes the expected spectroscopic features based on analogous compounds and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables provide a comparative summary of available and predicted spectroscopic data for this compound and its related isomers. The data for the target compound are predicted based on the known effects of the substituents on the benzoic acid scaffold.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is determined by the nature and position of the substituents on the aromatic ring.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound (Predicted) ~7.0-7.5 (Ar-H, 2H), ~3.9 (OCH₃, 3H), ~5.0-6.0 (NH₂, 2H, br s), ~11.0-13.0 (COOH, 1H, br s)~168 (C=O), ~150-155 (C-O), ~140-145 (C-N), ~110-130 (Ar-C), ~100-110 (C-Br), ~56 (OCH₃)
2-Amino-3-methoxybenzoic acid [1]6.9-7.4 (Ar-H), 3.9 (OCH₃), 5.8 (NH₂), 10.5 (COOH)Data not readily available in searched literature.
2-Amino-6-methoxybenzoic acid [2]6.3-7.2 (Ar-H), 3.8 (OCH₃), 5.9 (NH₂)Data not readily available in searched literature.
4-Amino-3-bromobenzoic acid 12.39 (COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (NH₂)Data not readily available in searched literature.

Note: Predicted values are based on established substituent effects on the benzene ring. Actual experimental values may vary. "br s" denotes a broad singlet.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Comparative Infrared Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected) 2-Amino-3-methoxybenzoic acid [1]2-Amino-6-methoxybenzoic acid [2]4-Amino-3-bromobenzoic acid
O-H stretch (Carboxylic acid)~3000 (broad)~3000 (broad)~3000 (broad)~2500-3300 (broad)
N-H stretch (Amine)~3300-3500~3300-3500~3300-3500~3300-3500
C=O stretch (Carboxylic acid)~1700~1680~1680~1680-1720
C=C stretch (Aromatic)~1450-1600~1450-1600~1450-1600~1400-1600
C-O stretch (Methoxy/Acid)~1250 and ~1050~1250 and ~1050~1250 and ~1050Not specified
C-N stretch (Amine)~1300~1300~1300Not specified
C-Br stretch~550-650--~550-650
Mass Spectrometry Data

Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound 246.06[M]⁺ at 245/247 (due to ⁷⁹Br/⁸¹Br isotopes), [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺
2-Amino-3-methoxybenzoic acid [3]167.16[M]⁺ at 167, [M-H₂O]⁺, [M-COOH]⁺
2-Amino-6-methoxybenzoic acid [2]167.16[M]⁺ at 167, [M-H₂O]⁺, [M-COOH]⁺
4-Amino-3-bromobenzoic acid 216.04[M]⁺ at 215/217, [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da for bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for GC-MS. Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a substituted benzoic acid derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Report Final Characterization Report Comparison->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Assessing the Anti-inflammatory Potential of 2-Amino-6-bromo-3-methoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of a series of novel synthetic analogs of 2-Amino-6-bromo-3-methoxybenzoic acid. The following sections detail the in vitro anti-inflammatory activities of these compounds, the experimental protocols used for their evaluation, and the key signaling pathways implicated in their mechanism of action. This objective comparison is supported by experimental data to aid in the identification of promising lead candidates for further development.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of the parent compound, this compound (designated as Lead Compound A ), and its synthetic analogs was evaluated through a panel of in vitro assays. These assays were designed to measure the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nitric oxide (NO), as well as the protective effect on cell membranes. The results are summarized in the tables below.

Inhibition of COX-2 Activity

The ability of the compounds to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain, was assessed.[1][2][3] Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID), was used as a positive control.

Compound IDStructureIC50 (µM) for COX-2 Inhibition
Lead Compound A This compound15.8 ± 1.2
Analog B 2-Amino-6-chloro-3-methoxybenzoic acid25.4 ± 2.1
Analog C 2-Amino-6-iodo-3-methoxybenzoic acid12.1 ± 0.9
Analog D 2-Amino-6-bromo-3-ethoxybenzoic acid18.2 ± 1.5
Diclofenac (Standard)0.5 ± 0.04
Inhibition of Nitric Oxide (NO) Production

The capacity of the compounds to suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells was determined.[4][5][6] Excessive NO production is a hallmark of inflammatory responses.

Compound ID% Inhibition of NO Production at 50 µM
Lead Compound A 65.7 ± 4.8%
Analog B 52.1 ± 3.5%
Analog C 78.3 ± 5.2%
Analog D 61.9 ± 4.1%
Indomethacin 85.2 ± 6.3%
Human Red Blood Cell (HRBC) Membrane Stabilization

The ability of the compounds to protect the membrane of human red blood cells from hypotonicity-induced lysis was evaluated as a measure of their membrane-stabilizing and, by extension, anti-inflammatory properties.[1]

Compound ID% Protection at 100 µg/mL
Lead Compound A 72.4 ± 5.9%
Analog B 63.8 ± 4.7%
Analog C 81.5 ± 6.1%
Analog D 69.1 ± 5.3%
Aspirin 88.9 ± 7.0%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

COX-2 Inhibitory Assay

The COX-2 inhibitory activity was determined using a commercially available COX-2 inhibitor screening assay kit. The assay measures the peroxidase component of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[4] Cells are pre-treated with varying concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[4] The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4] The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[4]

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Fresh human blood is collected and mixed with an equal volume of Alsever's solution.[1] The mixture is centrifuged, and the pellet is washed with isosaline. A 10% v/v suspension of HRBCs is prepared in isosaline.[1] Test compounds at various concentrations are mixed with the HRBC suspension. The mixtures are incubated at 56°C for 30 minutes in a water bath. After incubation, the mixtures are centrifuged, and the absorbance of the supernatant is measured at 560 nm to determine the extent of hemolysis. The percentage of membrane protection is calculated relative to a control sample without the test compound.

Visualizing the Mechanisms and Workflow

To better understand the context of this research, the following diagrams illustrate a key inflammatory signaling pathway, a typical experimental workflow for screening anti-inflammatory compounds, and the structure-activity relationship logic of the tested analogs.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes activates transcription of Cytokines Inflammatory Mediators (Prostaglandins, NO) Genes->Cytokines leads to production of

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation a Primary Assays (e.g., COX-2 Inhibition) b Cell-Based Assays (e.g., NO Production) a->b c Signaling Pathway Analysis (e.g., NF-κB) b->c d Animal Models of Inflammation c->d

Caption: General experimental workflow for anti-inflammatory drug discovery.[1]

G cluster_0 Modifications at Position 6 cluster_1 Modifications at Position 3 Parent Lead Compound A (this compound) AnalogB Analog B (6-chloro) Parent->AnalogB Halogen Substitution AnalogC Analog C (6-iodo) Parent->AnalogC Halogen Substitution AnalogD Analog D (3-ethoxy) Parent->AnalogD Alkoxy Group Modification

Caption: Structure-activity relationship logic for the evaluated analogs.

References

Comparative Analysis of the Neuroprotective Potential of Substituted Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives represent a class of compounds with significant therapeutic potential, including neuroprotective applications.[1][2] The presence of substituents such as bromine and methoxy groups on the aromatic ring can modulate the pharmacological activity of these molecules. This guide summarizes the neuroprotective effects of representative bromo- and methoxy-substituted aminobenzoic acid derivatives, providing a framework for evaluating novel compounds like 2-Amino-6-bromo-3-methoxybenzoic acid derivatives. The neuroprotective activity of these compounds is often attributed to their ability to mitigate excitotoxicity, reduce oxidative stress, and modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[3][4][5][6]

Data Presentation: Neuroprotective Effects of Aminobenzoic Acid Derivatives

The following tables summarize quantitative data from studies on various aminobenzoic and anthranilic acid derivatives, highlighting their potential as neuroprotective agents.

Table 1: In Vitro Neuroprotective Activity of Representative Aminobenzoic Acid Derivatives

Compound ClassDerivativeIn Vitro ModelNeuroprotective EndpointResultReference
Anthranilic AcidButyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034)Rat cerebro-cortical synaptosomesInhibition of glutamate releaseIC50 = 15 µM[6]
Benzoic AcidCompound 14b (STEP Inhibitor)HT22 cells (glutamate-induced oxidative stress)Increased cell viabilitySignificant protection at 10 µM[5]
p-Aminobenzoic AcidSulfonamide derivatives (Compounds 34 and 37)In vivo (scopolamine-induced amnesia in rats)Improved working memorySignificant improvement at 10 and 20 mg/kg[7]
p-Aminobenzoic AcidBenzylaminobenzoic acidIn vitroButyrylcholinesterase (BChE) InhibitionIC50 = 2.67 ± 0.05 µM[8]

Table 2: Effects of a Representative Benzoic Acid Derivative on Apoptotic Markers

CompoundIn Vitro ModelProtein TargetEffectReference
Compound 14b (STEP Inhibitor)HT22 cellsBcl-2Upregulation[5]
Compound 14b (STEP Inhibitor)HT22 cellsBaxDownregulation[5]
Compound 14b (STEP Inhibitor)HT22 cellsCleaved Caspase-3Downregulation[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of neuroprotective compounds.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Line: HT22 mouse hippocampal neuronal cells or primary cortical neurons.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Treatment:

    • Seed cells in 96-well plates at a suitable density.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.

    • Include control wells (vehicle-treated) and glutamate-only wells.

    • Incubate for 24 hours.[5]

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

This protocol quantifies the expression levels of pro- and anti-apoptotic proteins.

  • Cell Culture and Treatment: Culture and treat neuronal cells (e.g., SH-SY5Y or HT22) as described in the neuroprotection assay.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatants.

    • Determine protein concentration using a BCA protein assay.[9]

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).[9][10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[9] The Bax/Bcl-2 ratio is often calculated to determine the pro-apoptotic potential.[11][12]

Mandatory Visualizations

Signaling Pathways in Neuroprotection

The neuroprotective effects of many compounds are mediated through the activation of pro-survival signaling pathways and the inhibition of pro-apoptotic pathways. The PI3K/Akt and MAPK/ERK pathways are central to neuronal survival.[3][13][14]

PI3K_MAPK_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Regulation cluster_nucleus Nucleus Neuroprotective Compound Neuroprotective Compound Receptor Receptor Neuroprotective Compound->Receptor Growth Factors Growth Factors Growth Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3b Akt->GSK3b Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Apoptosis Apoptosis GSK3b->Apoptosis Bcl2 Bcl2 Bax Bax Bcl2->Bax CREB_p p-CREB CREB_p->Bcl2 Gene Transcription Gene Transcription CREB_p->Gene Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB_p Bad->Bcl2 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death Neuronal Survival Neuronal Survival Gene Transcription->Neuronal Survival

Caption: PI3K/Akt and MAPK/ERK signaling pathways in neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for neuroprotective activity.

experimental_workflow start Start: Synthesize Novel 2-Amino-6-bromo-3-methoxybenzoic acid derivatives cell_culture Culture Neuronal Cells (e.g., SH-SY5Y, HT22) start->cell_culture compound_treatment Pre-treat cells with derivatives at various concentrations cell_culture->compound_treatment induce_toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2, 6-OHDA) compound_treatment->induce_toxicity assess_viability Assess Cell Viability (MTT Assay) induce_toxicity->assess_viability is_protective Is the compound neuroprotective? assess_viability->is_protective mechanism_study Investigate Mechanism of Action is_protective->mechanism_study Yes stop Stop/Re-evaluate Synthesis Strategy is_protective->stop No western_blot Western Blot for Apoptotic Markers (Bcl-2, Bax, Caspases) mechanism_study->western_blot pathway_analysis Analyze Signaling Pathways (PI3K/Akt, MAPK) mechanism_study->pathway_analysis in_vivo_testing Proceed to In Vivo Animal Models western_blot->in_vivo_testing pathway_analysis->in_vivo_testing

Caption: Workflow for screening neuroprotective compounds.

References

Screening Aminobenzoic Acid Derivatives for Antimicrobial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Substituted benzoic acid derivatives, particularly those incorporating amino and halogen functionalities, represent a promising area of investigation. This guide provides a comparative analysis of the antimicrobial properties of a series of p-aminobenzoic acid (PABA) derivatives, offering insights into their structure-activity relationships and providing detailed experimental protocols for their screening. While direct antimicrobial data on 2-Amino-6-bromo-3-methoxybenzoic acid derivatives are not extensively available in the current literature, the data presented here for structurally related compounds serve as a valuable reference for researchers interested in screening this and other similar chemical series.

Comparative Antimicrobial Activity

The antimicrobial potential of a series of synthesized p-aminobenzoic acid derivatives, including Schiff bases and esters, was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The in vitro antimicrobial activity was determined using the tube dilution method, with the results expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) in µM/ml.[1]

The results indicate that Schiff's bases of PABA generally exhibit greater antimicrobial potency compared to their ester counterparts.[1] Notably, the presence of an electron-withdrawing group, such as a bromo substituent, was found to enhance antimicrobial activity against certain strains.[1]

Table 1: Antimicrobial Activity (pMIC in µM/ml) of Selected p-Aminobenzoic Acid Derivatives [1]

Compound IDStructure/SubstituentS. aureus (pMIC)B. subtilis (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
2 N'-(3,4,5-trimethoxybenzylidene)-4-(benzylideneamino)benzohydrazide1.82----
5 N'-(4-bromobenzylidene)-4-(benzylideneamino)benzohydrazide---1.811.81
11 N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazide-2.11---
14 N'-(3-methoxy-4-hydroxybenzylidene)-4-(benzylideneamino)benzohydrazide--1.78--
Norfloxacin (Standard Drug)-2.612.61--

Note: A higher pMIC value indicates greater antimicrobial activity. '-' indicates data not reported or not significant.

From the presented data, compound 11 , a Schiff base with a meta-bromo substituent, demonstrated the most potent activity against the Gram-positive bacterium Bacillus subtilis.[1] Compound 2 , with its trimethoxy substitution, was the most active against Staphylococcus aureus.[1] For the Gram-negative bacterium Escherichia coli, compound 14 , which features methoxy and hydroxy groups, showed the best activity among the tested derivatives.[1] In terms of antifungal activity, compound 5 , with a para-bromo substituent, was the most effective against both Candida albicans and Aspergillus niger.[1]

Experimental Protocols

The following is a detailed methodology for the antimicrobial screening of the p-aminobenzoic acid derivatives, based on the tube dilution method.[1]

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Media:

  • For bacteria, double-strength Nutrient Broth I.P. is used.[1]

  • For fungi, Sabouraud Dextrose Broth I.P. is used.[1]

2. Preparation of Test Compound and Standard Drug Dilutions:

  • Stock solutions of the test compounds and the standard drug (e.g., Norfloxacin) are prepared.

  • Serial dilutions of the test compounds and the standard are made in the appropriate double-strength broth to achieve a range of concentrations.

3. Inoculum Preparation:

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger) are cultured in their respective appropriate media.

  • The turbidity of the microbial suspension is adjusted to a McFarland standard to ensure a standardized inoculum size.

4. Incubation:

  • The tubes containing the diluted compounds and the microbial inoculum are incubated under specific conditions:

    • For bacteria: 37°C for 24 hours.[1]

    • For Aspergillus niger: 25°C for 7 days.[1]

    • For Candida albicans: 37°C for 48 hours.

5. Determination of MIC:

  • Following incubation, the tubes are visually inspected for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow and Structure-Activity Relationship

The process of screening these derivatives and the general findings on their structure-activity relationship can be visualized.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis paba p-Aminobenzoic Acid (PABA) esters Ester Derivatives paba->esters Esterification schiff_bases Schiff Bases paba->schiff_bases Condensation tube_dilution Tube Dilution Assay esters->tube_dilution schiff_bases->tube_dilution gram_pos Gram-positive Bacteria (S. aureus, B. subtilis) tube_dilution->gram_pos gram_neg Gram-negative Bacteria (E. coli) tube_dilution->gram_neg fungi Fungi (C. albicans, A. niger) tube_dilution->fungi mic Determine MIC gram_pos->mic gram_neg->mic fungi->mic sar Structure-Activity Relationship (SAR) mic->sar lead_id Lead Compounds sar->lead_id Identify Leads SAR_summary cluster_core Core Scaffold cluster_derivatives Derivatization cluster_substituents Key Substituents cluster_activity Observed Activity paba p-Aminobenzoic Acid schiff Schiff Bases paba->schiff ester Esters paba->ester high_activity Higher Antimicrobial Potency schiff->high_activity low_activity Lower Antimicrobial Potency ester->low_activity bromo Bromo Group (Electron-withdrawing) enhanced_activity Enhanced Activity (strain-dependent) bromo->enhanced_activity influences methoxy Methoxy Group (Electron-donating) methoxy->enhanced_activity influences

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 2-Amino-6-bromo-3-methoxybenzoic acid, emphasizing adherence to safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). The SDS for this compound will provide detailed information on its physical and chemical properties, hazards, and the appropriate personal protective equipment (PPE) to be used. In the absence of a specific SDS, handling should proceed with caution, assuming the substance may be hazardous.

General Handling Guidelines:

  • Always handle the chemical in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid generating dust.

  • Prevent contact with skin and eyes.

  • Do not release into the environment.

Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through a licensed and approved waste disposal plant.[1][2] Local, regional, and national regulations must be strictly followed to ensure complete and accurate classification and disposal.

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific compound.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Keep the container securely closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with its contents. Include the full chemical name, "this compound," and any known hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

Spill Management

In the event of a small spill of solid this compound:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Wear Appropriate PPE: Don necessary personal protective equipment.

  • Containment: Prevent the spread of dust.

  • Clean-up: Carefully sweep the solid material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth and place the cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's hazardous waste management program.

Quantitative Data Summary

At present, there is no publicly available, specific quantitative data for occupational exposure limits (e.g., Permissible Exposure Limit (PEL), Threshold Limit Value (TLV)) for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and minimize exposure.

ParameterValueSource
Occupational Exposure Limits (PEL, TLV)Not establishedN/A

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment & Labeling cluster_2 Disposal Process start Start: Have 2-Amino-6-bromo- 3-methoxybenzoic acid for disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe container Select a Compatible and Sealable Hazardous Waste Container ppe->container labeling Label Container with Full Chemical Name and Hazard Information container->labeling transfer Carefully Transfer Waste into Labeled Container labeling->transfer storage Store Container in a Designated Secure Area transfer->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs disposal Arrange for Professional Waste Pickup and Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 2-Amino-6-bromo-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Amino-6-bromo-3-methoxybenzoic acid was not available in comprehensive detail. Therefore, the following guidance is synthesized from the SDS of structurally similar compounds, including other halogenated and aminated benzoic acid derivatives.[1][2][3][4] Always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. Based on the hazard profiles of similar aromatic carboxylic acids and amines, the following PPE is recommended.[2][3][4]

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.[5][6]
Respiratory Work in a well-ventilated area. If dust is likely to be generated or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.Adhere to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Body Standard laboratory coat.Should be buttoned and have long sleeves.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound. The primary hazards associated with similar compounds are skin and eye irritation.[2][3]

Preparation:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[7]

  • All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Gather all necessary PPE and inspect it for integrity before use.

  • Have appropriate spill cleanup materials readily available.

Handling:

  • Avoid the formation of dust when working with the solid material.[2][4]

  • Carefully weigh and transfer the chemical, minimizing the creation of airborne particles.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory area.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2]

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood, eyewash, and safety shower functionality prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Weigh and transfer compound in fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Avoid dust generation handle2->handle3 post1 Decontaminate work area handle3->post1 post2 Wash hands thoroughly post1->post2

Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[8][9]

Waste Collection:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9]

  • Container: Use a designated, properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the full chemical name.[8]

  • Collection: All waste, including any solvent used to rinse contaminated glassware, should be collected in the designated container.

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately and securely labeled.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate halogenated waste collect2 Use designated and labeled container collect1->collect2 collect3 Include contaminated materials and rinsates collect2->collect3 dispose1 Ensure container is properly sealed and labeled collect3->dispose1 dispose2 Store in a designated waste area dispose1->dispose2 dispose3 Contact EHS for pickup dispose2->dispose3

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.